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Hafnium--zirconium (1/1)

Cat. No.: B14472395
CAS No.: 66142-38-9
M. Wt: 269.71 g/mol
InChI Key: INIGCWGJTZDVRY-UHFFFAOYSA-N
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Description

Significance in Modern Materials Science and Engineering Research

The significance of the Hafnium-Zirconium system in modern materials science stems from its unique combination of properties, which makes it a subject of interest for applications in extreme environments. numberanalytics.com Both elements possess high melting points, good mechanical strength, and excellent corrosion resistance. researchgate.net Their alloys are investigated for high-temperature applications, such as in aerospace and energy industries. numberanalytics.commdpi.com

A primary area of significance is in the development of high-entropy alloys (HEAs) and refractory alloys. mdpi.commdpi.com The equiatomic Hf-Zr combination often serves as a base or a component in more complex, multi-element alloys designed to have superior high-temperature strength and stability. researchgate.netmdpi.com For instance, the HfNbTaTiZr refractory high-entropy alloy, which includes an equiatomic ratio of Hf and Zr, exhibits excellent compressive ductility and is studied for its potential to replace traditional superalloys at elevated temperatures. mdpi.com

Furthermore, the oxide forms of these metals, hafnium oxide (hafnia) and zirconium oxide (zirconia), are critical in the semiconductor industry. mdpi.com Research into hafnia-zirconia oxide systems is at the forefront of developing next-generation nonvolatile memory technologies due to their ferroelectric properties. mdpi.comresearchgate.net While the metallic Hf-Zr (1/1) system is a solid solution, the study of its oxidation and interface properties is relevant to this field of microelectronics.

Table 1: Key Properties of Hafnium-Zirconium Alloy Systems

PropertyDescriptionSignificance in Research
Crystal Structure Forms a continuous solid solution with a Hexagonal Close-Packed (HCP) structure at room temperature. asminternational.orgThe lack of intermetallic phases simplifies alloy design but also limits property manipulation through phase engineering.
High Melting Point Both Hf (2231 °C) and Zr (1855 °C) have high melting points, a property retained in their alloys. Essential for applications in high-temperature environments like aerospace and nuclear reactors. numberanalytics.commdpi.com
Corrosion Resistance Exhibits excellent resistance to corrosion in various aggressive environments. researchgate.netValuable for chemical processing equipment and nuclear reactor components. researchgate.netresearchgate.net
Neutron Cross-Section Hf has a high thermal neutron absorption cross-section, while Zr has a very low one. researchgate.netThis stark difference is the basis for their primary nuclear applications: Hf in control rods and Zr as fuel cladding. journaldephysique.orgresearchgate.net

Historical Context of Hafnium and Zirconium Compound Research

The history of research into hafnium and zirconium is intrinsically linked to the dawn of the nuclear age in the 1940s. researchgate.netresearchgate.net The development of nuclear reactors required materials with very specific properties, most notably a low absorption cross-section for thermal neutrons to ensure the efficiency of the fission chain reaction. researchgate.net Zirconium was identified as a promising candidate for cladding nuclear fuel due to its mechanical strength and corrosion resistance in high-temperature water. researchgate.net

However, early tests with naturally occurring zirconium showed a high neutron absorption rate, which was puzzling. The breakthrough came when it was discovered that all natural zirconium contains about 2% hafnium, the "chemical twin" that was yet to be isolated. researchgate.net Scientists discovered that hafnium possesses a very high neutron absorption cross-section, making it an undesirable impurity for fuel cladding but an ideal material for nuclear control rods. researchgate.net

This discovery launched a significant research effort to develop an economical and effective method for separating these two nearly identical elements. colab.wsresearchgate.net The development of processes like liquid-liquid extraction and fractional crystallization was a major chemical engineering achievement, enabling the production of high-purity, "nuclear-grade" zirconium. colab.wsresearchgate.net This historical challenge of separation defined the research landscape for Hf-Zr systems for decades and remains a costly, complex process. colab.ws The separated, pure metals then formed the basis for the development of specialized alloys like Zircaloy (primarily zirconium) for nuclear applications. researchgate.net

Scope and Research Challenges of Hafnium-Zirconium (1/1) Systems

The research scope for the equiatomic Hafnium-Zirconium system is primarily focused on its role within more complex alloys and its fundamental properties, rather than as a standalone structural material. Current research investigates its contribution to the performance of refractory high-entropy alloys and bulk metallic glasses. mdpi.comjst.go.jp

However, significant research challenges persist:

Purification and Synthesis: Obtaining high-purity hafnium and zirconium is difficult and expensive. Both metals have a high affinity for oxygen and nitrogen, which can significantly alter their mechanical properties. journaldephysique.org Experimental studies on the "ideal" binary Hf-Zr system are complicated by the fact that commercial hafnium almost always contains a few percent of zirconium.

Lack of Intermetallic Phases: Because Hf and Zr form a continuous solid solution, there are no intermetallic compounds in the binary system. asminternational.org This means that strengthening mechanisms common in other alloy systems, such as precipitation hardening through intermetallic phases, are not available. Researchers must rely on solid-solution strengthening and grain size refinement.

Precise Property Characterization: While the general properties are known, precisely characterizing the properties of the equiatomic Hf-Zr alloy is an ongoing effort. Understanding how properties like thermal conductivity, coefficient of thermal expansion, and mechanical strength vary precisely across the entire Hf-Zr composition range requires meticulous experimental work with high-purity materials.

High-Temperature Behavior: Studying the mechanical behavior and phase stability of Hf-Zr alloys at very high temperatures (approaching the α to β transformation temperature of 1743°C) presents significant experimental challenges related to containment and measurement.

Table 2: Research Focus and Associated Challenges for Hf-Zr (1/1)

Research AreaScopeKey Challenges
High-Entropy Alloys Using Hf-Zr as a core component in multi-element refractory alloys for high-temperature structural applications. mdpi.commdpi.comPredicting phase stability and elemental segregation in complex systems; understanding the specific contribution of the Hf-Zr pair to overall properties.
Fundamental Phase Diagram Refining the Hf-Zr binary phase diagram with high-purity materials. Difficulty and cost of producing high-purity Hf and Zr free from each other and interstitial impurities like oxygen.
Oxidation and Corrosion Investigating the formation and properties of oxide layers on Hf-Zr alloys for protective coatings and electronic applications. mdpi.comControlling oxide stoichiometry and crystal structure; understanding the interface between the metal alloy and the oxide layer. matthey.com
Mechanical Properties Characterizing the strength, ductility, and creep resistance of the equiatomic alloy at various temperatures.The inherent lack of strengthening phases limits the achievable mechanical properties compared to intermetallic-forming systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HfZr B14472395 Hafnium--zirconium (1/1) CAS No. 66142-38-9

Properties

CAS No.

66142-38-9

Molecular Formula

HfZr

Molecular Weight

269.71 g/mol

IUPAC Name

hafnium;zirconium

InChI

InChI=1S/Hf.Zr

InChI Key

INIGCWGJTZDVRY-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Hf]

Origin of Product

United States

Synthesis Pathways and Methodological Advancements

Thin Film Deposition Techniques for Hafnium-Zirconium Oxide Systems

The fabrication of hafnium-zirconium oxide (HZO) thin films, particularly those with a 1:1 atomic ratio of hafnium to zirconium (often denoted as Hf0.5Zr0.5O2 or HZO), is critical for their application in advanced electronic devices. Various thin-film deposition techniques are employed to achieve high-quality films with precise control over thickness, composition, and crystalline structure.

Atomic Layer Deposition (ALD) Methodologies

Atomic Layer Deposition (ALD) stands out as a preferred method for producing HZO thin films due to its ability to deposit uniform and conformal films with atomic-level precision. researchgate.netaip.org This technique is based on sequential, self-limiting surface reactions.

The choice of precursors is paramount in ALD for achieving high-quality HZO films. Metal-organic precursors are commonly used, with metal alkylamides and cyclopentadienyl-based compounds being prominent examples.

For instance, metal alkylamide precursors for both hafnium and zirconium have been studied extensively, using water as the oxygen source. harvard.edu These precursors demonstrate high reactivity with hydroxylated surfaces, which is a key aspect of the ALD process. harvard.edu A recent development involves a liquid cocktail precursor, FER-1, which is a 1:1 molar mixture of tetrakis(1-(N,N-dimethylamino)-2-propoxy)hafnium [Hf(dmap)4] and tetrakis(1-(N,N-dimethylamino)-2-propoxy)zirconium [Zr(dmap)4]. acs.org This cocktail precursor is notable for the high thermal stability of its components (up to 371 °C) and their similar vapor pressures, which allows for excellent control over the Hf/Zr ratio in the deposited film. acs.org

Another class of precursors includes cyclopentadienyl-type compounds, such as (MeCp)2HfMe2 and (MeCp)2ZrMe2, used with water as the oxygen source. google.comresearchgate.net These have been shown to produce nearly stoichiometric HfO2 and ZrO2 films with low impurity concentrations. researchgate.net The general reaction pathway in ALD involves the sequential pulsing of the metal precursor and an oxygen source (like water or ozone) into the reaction chamber, separated by purge steps with an inert gas.

Table 1: Selected ALD Precursors for Hafnium-Zirconium Oxide

Precursor TypeHafnium PrecursorZirconium PrecursorOxygen SourceKey Characteristics
Metal AlkylamidesTetrakis(ethylmethylamino)hafnium (TEMAH)Tetrakis(ethylmethylamino)zirconium (TEMAZ)O2 plasmaCommonly used in PE-ALD for ferroelectric HZO. mdpi.comnih.govnih.gov
Cocktail PrecursorHf(dmap)4Zr(dmap)4Not specified1:1 mixture (FER-1) with high thermal stability and control over Hf/Zr ratio. acs.org
Cyclopentadienyl(MeCp)2HfMe2(MeCp)2ZrMe2H2OProduces nearly stoichiometric films with low impurities. google.comresearchgate.net
CyclopentadienylTEMAHfCpZr[N(CH3)2]3O3Used for depositing Hf0.5Zr0.5O2 films. aip.org

This table provides a summary of common precursors and is not exhaustive.

The properties of the deposited HZO films are highly dependent on the deposition parameters, including temperature, pressure, and purge times. The deposition temperature, in particular, plays a crucial role in the film's crystallinity. For ALD processes, films can be deposited at substrate temperatures ranging from 50 to 500 °C. harvard.edu Lower deposition temperatures can sometimes lead to the incorporation of impurities from the precursors. harvard.edu

For HZO films, the deposition temperature influences the resulting crystalline phase. For example, in a study using plasma-enhanced ALD (PE-ALD), the highest intensity of the desired orthorhombic phase was observed in films deposited at a substrate temperature of 180 °C. mdpi.com Increasing the deposition temperature can lead to the formation of mixed phases, including the monoclinic phase. mdpi.com The annealing temperature after deposition also significantly affects the film's properties, with a post-metallization anneal often used to crystallize the HZO film into the desired ferroelectric orthorhombic phase. aip.orgresearchgate.net

The purge time between precursor pulses is another critical parameter. Longer purge times can lead to a reduction of the monoclinic phase and an increase in the orthorhombic phase, which enhances the ferroelectric properties of the HZO film. nih.gov

Table 2: Influence of Deposition Parameters on HZO Film Properties

ParameterEffect on Film Properties
Deposition TemperatureInfluences crystallinity and phase formation. Lower temperatures may favor the orthorhombic phase in PE-ALD. mdpi.comstanford.edu
Annealing TemperaturePromotes crystallization into the ferroelectric orthorhombic phase. aip.orgresearchgate.net
Precursor Purge TimeLonger purge times can reduce the monoclinic phase and enhance ferroelectric properties. nih.gov
Oxygen SourceThe choice of oxidant (e.g., H2O, O3, O2 plasma) can affect impurity levels and the resulting crystalline phase. nih.gov

Plasma-Enhanced Atomic Layer Deposition (PE-ALD) is a variation of ALD that utilizes a plasma to provide the energy for the surface reactions, allowing for lower deposition temperatures. mdpi.comnih.gov This is particularly advantageous for applications where a low thermal budget is required. researchgate.net PE-ALD is a common method for fabricating Hf0.5Zr0.5O2 (HZO) ferroelectric thin films and can be performed using direct-plasma (DP) or remote-plasma (RP) methods. mdpi.comdntb.gov.ua

In PE-ALD of HZO, precursors like tetrakis(ethylmethylamino) hafnium (TEMAH) and tetrakis(ethylmethylamino)-zirconium (TEMAZ) are often used with an oxygen plasma. mdpi.comnih.gov The use of plasma can result in a higher content of the desirable ferroelectric orthorhombic phase in the HZO films compared to thermal ALD. nih.gov A recent study proposed a co-plasma ALD (CPALD) method, where direct and remote plasma are applied simultaneously, which resulted in HZO films with improved ferroelectric properties and fewer lattice defects. mdpi.comdntb.gov.ua The electrical properties of HZO films have been shown to differ depending on whether DPALD or RPALD is used, with RPALD-deposited films exhibiting excellent fatigue endurance. mdpi.com

Influence of Deposition Parameters on Film Growth and Crystallinity

Pulsed Laser Deposition (PLD) for Oxide Films

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that uses a high-power laser to ablate a target material, which then deposits as a thin film on a substrate. PLD has been successfully used to synthesize Hf-based oxide films, including HfO2 and its mixtures with ZrO2. rutgers.edu

In a typical PLD process for HZO, a ceramic target with the desired Hf/Zr ratio is ablated using a KrF excimer laser. acs.org The deposition is carried out in a vacuum chamber, and the substrate temperature is a critical parameter affecting the film's crystallinity. rutgers.eduacs.org For instance, direct epitaxial growth of polar Hf1–xZrxO2 films on silicon has been achieved using PLD at a substrate temperature of 800 °C. acs.org The oxygen partial pressure during deposition also plays a significant role in the crystallinity and phase of the resulting film. csic.es PLD offers flexibility in controlling deposition conditions and is a chemical-free process. aimspress.com

Chemical Vapor Deposition (CVD) of Hafnium and Zirconium Compounds

Chemical Vapor Deposition (CVD) is another widely used technique for depositing thin films of hafnium and zirconium oxides. google.com In CVD, volatile precursor compounds are introduced into a reaction chamber where they decompose and react on a heated substrate to form the desired film.

Various precursors have been explored for the CVD of hafnium and zirconium oxides, including β-diketonates, alkoxides, and chlorides. harvard.edu However, CVD processes typically require higher deposition temperatures (often above 300 °C) compared to ALD, which can result in rougher films due to higher crystallinity. harvard.edu For example, hafnium oxide films have been deposited at temperatures ranging from 300–700 °C using a hafnium alkoxide precursor. google.com Alternatives to commonly used precursors, such as tetrakis(trimethylhydrazido)zirconium and hafnium, have been investigated for low-pressure CVD at substrate temperatures below 400 °C.

Magnetron Sputtering Techniques

Magnetron sputtering is a physical vapor deposition (PVD) technique utilized for depositing thin films of Hafnium-Zirconium (Hf-Zr) alloys. This method involves bombarding a target material, in this case, a Hf-Zr alloy, with energetic ions in a vacuum chamber. The impact of these ions ejects, or "sputters," atoms from the target, which then deposit onto a substrate, forming a thin film.

A key advantage of magnetron sputtering is the ability to control the film's properties by adjusting various deposition parameters. For instance, the pressure within the chamber during deposition plays a crucial role in the crystallographic phase of the resulting (Hf, Zr)O2 thin solid films. aip.org Research has shown that depositing at a lower pressure (e.g., 5 × 10⁻³ mbar) can lead to the growth of a monoclinic phase in the as-deposited film. aip.org Conversely, a higher pressure (e.g., 5 × 10⁻² mbar) tends to produce an amorphous film. aip.org

The initial phase of the as-deposited film significantly influences its subsequent properties upon thermal treatment. Films that are monoclinic as-deposited tend to remain in that phase even after rapid thermal annealing (RTA). aip.org However, amorphous films can be crystallized into a mixture of monoclinic and the desirable ferroelectric orthorhombic/tetragonal phases through RTA. aip.org The crystallization temperature for these sputtered amorphous films is typically between 400°C and 500°C. aip.org This is a notable difference from films grown by atomic layer deposition (ALD), which often crystallize at around 400°C, a variance attributed to the room temperature deposition process of sputtering versus the higher deposition temperatures (around 250°C) used in ALD. aip.org

Furthermore, the sputtering power can be tuned to enhance the ferroelectric properties of the hafnium-zirconium oxide films. acs.org By optimizing the sputtering pressure and power, it is possible to achieve a high remanent polarization (2Pr of up to 36 μC/cm²) and good endurance (up to 10⁷ cycles) after a back-end-of-line (BEOL) compatible annealing process at 400°C for one hour. acs.org This makes sputtered Hf-Zr oxide films comparable to those produced by ALD. acs.org

Table 1: Influence of Deposition Pressure on (Hf, Zr)O₂ Film Properties

Deposition Pressure As-Deposited Phase Phase after RTA Ferroelectric Properties
5 × 10⁻³ mbar Monoclinic Monoclinic No

Bulk Synthesis and Alloy Fabrication

Arc Melting Processes

Arc melting is a common method for producing bulk ingots of Hafnium-Zirconium alloys. refractorymetal.org This process utilizes an electric arc to melt the constituent metals in a controlled environment. The raw materials, typically in the form of sponges or powders, are placed in a water-cooled copper hearth. An electric arc is then struck between a non-consumable tungsten electrode and the raw material, generating intense heat that melts the metals. To ensure homogeneity, the resulting "button" is often flipped and remelted multiple times. osti.gov

The resulting cast ingots can then be further processed through hot forging and rolling to achieve the desired shape and mechanical properties. refractorymetal.org Forging temperatures are typically around 1800°F for Zircaloys, a group of zirconium-based alloys. refractorymetal.org

Laser Powder Bed Fusion for Zirconium-Hafnium Alloys

Laser Powder Bed Fusion (LPBF), a form of additive manufacturing, has emerged as a promising technique for fabricating complex parts from Zirconium-Hafnium alloys. researchgate.netmdpi.com This process involves selectively melting and fusing fine metallic powder particles layer by layer using a high-power laser beam. chalmers.se The powder is spread in a thin layer on a build platform, and the laser scans the cross-section of the part, melting the powder in its path. The platform then lowers, and a new layer of powder is applied, repeating the process until the part is complete. mdpi.com

A significant advantage of LPBF is the extremely rapid cooling rates (~10⁷ K/s) during solidification. tandfonline.com This rapid cooling can suppress elemental segregation and promote the formation of a solid solution, leading to enhanced solid solution strengthening. tandfonline.com It also allows for the creation of unique microstructures, such as the acicular α phase observed in LPBF-printed Zr-4 alloys. mdpi.com

Process parameters such as laser power, scanning speed, and hatch spacing are critical in determining the final density, surface roughness, and mechanical properties of the fabricated part. mdpi.com For instance, in the fabrication of a Zr-4 alloy, a laser power range of 120–160 W and a scanning speed of 600–1000 mm/s resulted in a relative density greater than 99.3%. mdpi.com The microstructure of these alloys typically consists of fine, acicular α-phase grains. mdpi.com

LPBF also enables the creation of alloys with tailored properties. For example, the addition of hafnium to NiTi shape memory alloys has been shown to increase the transformation temperatures. mdpi.com The process can, however, introduce challenges such as microcrack formation at high energy densities due to large thermal gradients and rapid solidification. mdpi.com

Table 2: LPBF Parameters for Zr-4 Alloy

Laser Power (W) Scanning Speed (mm/s) Relative Density (%)

Solution-Based Synthesis of Hafnium and Zirconium Complexes

Hydrothermal and Sol-Gel Routes for Oxide Nanocrystals

Solution-based methods like hydrothermal and sol-gel synthesis are widely used to produce hafnium and zirconium oxide nanocrystals, including mixed HfₓZr₁₋ₓO₂ systems.

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. This method has been successfully employed to prepare zirconium oxide doped with hafnium oxide. academicstrive.com In a typical process, a hafnium carbide source material is dissolved in water, and the pH is adjusted. academicstrive.com The solution is then sealed in an autoclave and heated. The reaction time and temperature are crucial parameters that influence the particle size and morphology. academicstrive.comrsc.org For instance, in the synthesis of HfO₂ nanoparticles, both pure tetragonal and pure monoclinic phases could be obtained by varying the reaction temperature, NaOH concentration, and aging time. rsc.org Higher temperatures, lower NaOH concentrations, and longer reaction times favor the formation of the monoclinic phase. rsc.org

Sol-gel synthesis involves the transition of a system from a liquid "sol" into a solid "gel" phase. Nonaqueous sol-gel routes have proven effective for producing highly crystalline and monodisperse HfO₂ and HfₓZr₁₋ₓO₂ nanocrystals. columbia.eduresearchgate.net One common approach involves the reaction of a metal alkoxide (e.g., hafnium isopropoxide) with a metal halide (e.g., hafnium chloride) in a high-boiling coordinating solvent at elevated temperatures. columbia.eduresearchgate.net The size, shape, and crystalline phase of the resulting nanoparticles are dependent on the reaction temperature and the specific halide used. columbia.edu For HfₓZr₁₋ₓO₂ nanocrystals, this method has been shown to produce roughly spherical particles of the tetragonal phase for x < 0.5, and small nanorods of the monoclinic phase for x > 0.5. columbia.eduresearchgate.net

A recent study on the synthesis of hafnium and zirconium oxide nanocrystals in benzyl (B1604629) alcohol revealed the formation of a transient, amorphous gel state before the emergence of crystalline particles. acs.org This contradicts the traditional view that nonaqueous sol-gel syntheses directly form crystalline products. acs.org

Table 3: Phase Control in HfₓZr₁₋ₓO₂ Nanocrystals via Nonhydrolytic Sol-Gel Synthesis

Hafnium Mole Fraction (x) Nanocrystal Shape Crystalline Phase
< 0.5 Roughly Spherical Tetragonal

Synthesis of Organometallic Complexes

The synthesis of organometallic complexes containing both hafnium and zirconium often involves the reaction of metal precursors with organic ligands. These complexes are important as catalysts and as precursors for materials synthesis.

A general approach for synthesizing new zirconium and hafnium complexes involves the use of 2-aryl-8-arylaminoquinoline ligands. rsc.org These precursors, when activated, can serve as active catalysts for olefin polymerization. rsc.org

The synthesis of photoluminescent hafnium and zirconium complexes with pyridine (B92270) dipyrrolide (PDP) ligands has also been explored. acs.org Commercially available starting materials like tetrakis(dimethylamido)zirconium (Zr(NMe₂)₄) and tetrabenzylzirconium (B1588597) (ZrBn₄) have been investigated. acs.org The reaction of these precursors with the ligand precursor H₂R¹PDPR² can lead to the formation of the desired bis-PDP complexes. acs.org

For instance, the reaction of H₂MePDPPh with HfBn₄ at room temperature yields the intermediate (MePDPPh)HfBn₂, which can then react with another equivalent of the ligand to form the final Hf(MePDPPh)₂ complex. acs.org The choice of the metal precursor is critical; for more sterically hindered ligands, only ZrBn₄ was found to yield the desired bis-ligand complex. acs.org These synthetic methods developed for zirconium systems have been successfully adapted to generate analogous photoluminescent hafnium complexes. acs.org

Formation of Polynuclear Carboxylate Clusters

The synthesis of polynuclear carboxylate clusters involving hafnium and zirconium is a significant area of research, driven by their potential applications as precursors for advanced materials and catalysts. mdpi.comsemanticscholar.org The formation of these complex structures is highly dependent on the chosen synthetic pathway and reaction conditions, with the most common methods involving either metal tetrachlorides or metal alkoxides as starting materials. semanticscholar.orgmdpi.com Due to the lanthanide contraction, zirconium and hafnium exhibit very similar ionic radii and chemical reactivity, often enabling their interchangeable use or the formation of mixed-metal clusters. scispace.comcompmatphys.org

A prevalent method for synthesizing these clusters involves the reaction of zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄) with an excess of an aliphatic carboxylic acid under reflux conditions. semanticscholar.org For instance, prolonged reflux (e.g., 20 hours) of the metal tetrachloride with 2-methylpropanoic acid leads to the initial formation of dinuclear complexes with the general formula M₂O(i-C₃H₇CO₂)₆. mdpi.comresearchgate.net These dinuclear species are highly susceptible to hydrolysis, even in the presence of trace amounts of water, which transforms them into stable hexanuclear oxo-hydroxo clusters. researchgate.net

A well-characterized example is the hafnium cluster [Hf₆(μ₃-O)₄(μ₃-OH)₄(i-C₃H₇CO₂)₁₂]. researchgate.net X-ray diffraction studies of its solvated form, {[Hf₆(μ₃-O)₄(μ₃-OH)₄(i-C₃H₇CO₂)₁₂(H₂O)]·3i-C₃H₇COOH}, revealed a complex molecular structure. semanticscholar.orgmdpi.com The core of this cluster consists of six hafnium(IV) atoms bridged by a system of four μ₃-oxo and four μ₃-hydroxo ligands. semanticscholar.org This metallic core is further stabilized by twelve 2-methylpropanoate (B1197409) ligands that exhibit multiple coordination modes: eight are bidentate bridging, three are chelating, and one is monodentate. semanticscholar.org This general reaction pathway has been observed with other aliphatic acids, such as pivalic acid and 2,2-dimethylbutanoic acid, which can yield polynuclear clusters like Zr₄O₂(O₂CR)₁₂ and Zr₆(O)₄(OH)₄(O₂CR)₁₂. semanticscholar.orgmdpi.com

An alternative route to polynuclear carboxylate clusters starts from metal alkoxides, such as Zr(OR)₄ or Hf(OR)₄. mdpi.com Unlike the tetrachloride-based synthesis which can also yield mononuclear tetracoordinates, the reaction of metal alkoxides with carboxylic acids typically produces only polynuclear clusters. semanticscholar.orgmdpi.com The choice of solvent and the presence of water can significantly influence the nuclearity of the final product. bham.ac.uk For example, under specific aqueous acidic conditions, tetrameric species like [M₄(OH)₈·16H₂O]⁸⁺ can become the dominant form. bham.ac.uk Further control over the clustering process using alcohol/water mixtures under acidic conditions has been shown to yield not only carboxylate-unsaturated hexameric clusters like [Zr₆(O)₄(OH)₄(OOC)₈(H₂O)₈]⁴⁺ but also novel pentanuclear entities. nih.gov

Interactive Table: Synthesis of Hafnium and Zirconium Polynuclear Carboxylate Clusters

Precursor(s)Reagent(s)ConditionsProduct(s)Source(s)
HfCl₄ or ZrCl₄2-methylpropanoic acid (excess)Prolonged refluxM₂O(i-C₃H₇CO₂)₆, [M₆(O)₄(OH)₄(i-C₃H₇CO₂)₁₂] mdpi.com, researchgate.net
ZrCl₄Pivalic acid or 2,2-dimethylbutanoic acidProlonged refluxZr₄O₂(O₂CR)₁₂, Zr₆(O)₄(OH)₄(O₂CR)₁₂ semanticscholar.org
Hf(OBu)₄Methacrylic acidRoom Temperature, 1 hourHf₄O₂(OOCR)₁₂ scispace.com
ZrCl₄2-hydroxybenzoic acid or 3-hydroxybenzoic acidEthanol/water, room temp., low pH[Zr₆(O)₄(OH)₄(OOC)₈(H₂O)₈]⁴⁺, [Zr₅(O)₂(OH)₆(OOC)₄(H₂O)₁₁(EtOH)]⁶⁺ nih.gov

Crystallographic Analysis and Structural Characterization

Advanced Diffraction Techniques

Diffraction methods are fundamental in determining the atomic arrangement within the Hafnium--zirconium (1/1) alloy. These techniques provide detailed information about the crystal structure, phase purity, and crystallite size.

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in Hafnium--zirconium alloys. By analyzing the diffraction patterns, researchers can determine the crystal structure and lattice parameters of the material. For instance, in studies of Zr-containing Hf hydrides, XRD is used to investigate the phase structure and lattice constants at room temperature. tandfonline.com The measurements are typically carried out over a wide angular range (e.g., 2θ = 20°–120°) to capture all relevant diffraction peaks. tandfonline.com

High-temperature XRD is also employed to study phase stability and transformations at elevated temperatures. tandfonline.com For example, high-temperature XRD patterns of Zr-containing Hf hydrides measured in a helium gas flow have shown that the material can remain in a single δ-phase up to 773 K, with peak shifts occurring due to thermal expansion. tandfonline.com The as-prepared Zr-containing Hf hydrides are identified as single δ-phase hydrides, which are solid solutions of δ-phase Hf hydride and δ-phase Zr hydride. tandfonline.com The lattice constants of these hydrides have been observed to generally follow Vegard's law, increasing almost linearly with the zirconium content. tandfonline.com

In the context of thin films, grazing incidence X-ray diffraction (GIXRD) is utilized to analyze the crystallization of materials like hafnium/zirconium oxide. aip.org This technique is particularly useful for thin films as it enhances the signal from the film while minimizing substrate diffraction. mdpi.com GIXRD studies have demonstrated that deposition conditions, such as pressure, can influence whether the as-deposited film is amorphous or crystalline. aip.org Subsequent annealing can then induce crystallization into various phases, such as the monoclinic (m-phase) or the ferroelectric orthorhombic phase. aip.org The crystallinity and phase composition of Hf₀.₅Zr₀.₅O₂ thin films have been investigated using GIXRD, revealing a mixed-phase structure of orthorhombic and tetragonal phases. sciopen.comaip.org

Interactive Data Table: XRD Findings for Hf-Zr Based Materials

Material SystemTechniqueKey FindingsReference
Zr-containing Hf hydridesPowder XRDSingle δ-phase hydrides; lattice constants follow Vegard's law. tandfonline.com
Zr-containing Hf hydridesHigh-Temperature XRDδ-phase stable up to 773 K. tandfonline.com
(Hf,Zr)O₂ Thin FilmsGIXRDDeposition pressure affects initial phase (amorphous or monoclinic). aip.org
Hf₀.₅Zr₀.₅O₂ Thin FilmsGIXRDMixed orthorhombic and tetragonal phases. sciopen.comaip.org
(Hf,Zr)(C,N)XRDFormation of a single-phase carbonitride solid solution after mechanochemical synthesis. mdpi.com

Single-crystal X-ray diffraction (SCXRD) provides the most precise determination of crystal structures, including atomic coordinates and bonding parameters, for intermetallic and cluster compounds. While SCXRD studies specifically on the equiatomic Hf-Zr alloy are less common due to the challenges in growing suitable single crystals of metallic alloys, the technique has been instrumental in characterizing related Hf and Zr compounds.

For instance, SCXRD has been used to determine the crystal structure of metal-organic frameworks (MOFs) containing zirconium and hafnium. In one study, the crystal structure of M₆O₈H₄(O₂P(H)Ph)₁₂ (where M = Zr, Hf) was determined, providing insights into the binding mode of monosubstituted phosphinates. fhnw.chchemrxiv.org Another study reported the synthesis and crystal structure of new Zr/Hf-MOFs with dodecanuclear clusters as inorganic building units, determined from powder X-ray diffraction data. rsc.org

In the realm of high-entropy alloys, which can include Hf and Zr, single-crystal X-ray diffraction has been used to identify complex crystal structures. For example, in Ti-Zr-Hf-Al high-entropy alloys, SCXRD revealed the formation of a bcc superstructure, a variant of γ-brass. arxiv.org The study of polynuclear Zr and Hf carboxylate clusters also relies on SCXRD to determine their complex molecular structures. mdpi.com These studies showcase the power of SCXRD in resolving the intricate atomic arrangements in complex materials containing hafnium and zirconium.

Neutron diffraction is a powerful complementary technique to XRD for studying binary systems like Hf-Zr. Due to the different scattering cross-sections of neutrons for Hf and Zr isotopes, this technique can provide unique information about atomic ordering and site occupancy.

Neutron diffraction has been used to study the phase composition and crystal structure of various alloys containing hafnium and zirconium. For instance, Rietveld analysis of neutron powder diffraction data has been used to investigate the compositions of XNiSn (X = Ti, Zr, Hf) half-Heusler alloys, revealing that samples with Zr and Hf are nearly stoichiometric. rsc.org In another study, neutron diffraction was employed to characterize the local structure of a Zr₁/₃Nb₁/₃Hf₁/₃ high-entropy alloy, showing a body-centered cubic (bcc) phase with local lattice distortion. researchgate.net

The technique is also valuable for studying hydrides. Neutron diffraction studies on the hydrides of zirconium, titanium, and hafnium at elevated temperatures have provided insights into their true structures under operational conditions. osti.gov Furthermore, neutron diffraction has been used to investigate the presence and partitioning of elements in the ω-phase of Ti-Hf-Zr alloys. researchgate.net The crystal structures of the cotunnite-type phases of zirconia and hafnia have also been refined using time-of-flight neutron powder diffraction. researchgate.net

Single-Crystal X-ray Diffraction for Intermetallic and Cluster Compounds

Electron Microscopy for Microstructural and Phase Mapping

Electron microscopy techniques offer high-resolution imaging and analytical capabilities to investigate the microstructure and phase distribution at the nanoscale in Hafnium--zirconium (1/1) alloys.

Scanning Transmission Electron Microscopy (STEM) is a versatile technique that provides high-resolution imaging and the ability to perform localized chemical and structural analysis. In the context of Hf-Zr based materials, STEM is crucial for understanding nanoscale phase distributions and crystallographic orientations.

4D-STEM, a technique where a full 2D electron diffraction pattern is captured at each pixel of a 2D scan, has emerged as a powerful tool for phase and orientation mapping in multiphase polycrystalline materials like hafnium zirconium oxide (HZO) thin films. nih.govwiley.com This method allows for the unambiguous determination of both phase and orientation information of individual grains, which is challenging with conventional techniques due to the structural similarity between different phases. nih.govwiley.comresearchgate.net Automated electron diffraction pattern indexing combined with 4D-STEM enables the characterization of crystallographic phase and orientation across large areas. nih.gov This approach provides quantitative and statistically robust analysis of the intricate structure of HZO films, revealing phase composition, polarization axis alignment, and the spatial distribution of polar and non-polar phases. nih.govwiley.com

High-angle annular dark-field (HAADF) STEM imaging, which provides Z-contrast, is used to visualize the arrangement of heavy atoms. In HZO, this allows for the imaging of Hf/Zr atomic columns. wiley.com Energy-dispersive X-ray spectroscopy (EDS) mapping in the STEM can reveal the elemental distribution within the microstructure, confirming the uniformity or segregation of Hf and Zr. sciopen.comrsc.org

Interactive Data Table: STEM Findings for Hf-Zr Based Materials

Material SystemSTEM TechniqueKey FindingsReference
Hf₀.₅Zr₀.₅O₂ Thin Films4D-STEMUnambiguous phase and orientation mapping of individual grains. nih.govwiley.comresearchgate.net
Hf₀.₅Zr₀.₅O₂ Thin FilmsHAADF-STEMImaging of Hf/Zr atomic columns. wiley.com
Hf₀.₅Zr₀.₅O₂ Thin FilmsSTEM-EDSUniform distribution of Hf and Zr. sciopen.comrsc.org
Ti-Zr-Hf-Nb-Ta High-Entropy AlloySTEM-EDSPartitioning of elements between α (enriched in Zr, Hf) and β phases. researchgate.net
Hf(Zr)₁₊ₓO₂STEM-HAADFCross-sectional imaging of device structures. iphy.ac.cn

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the atomic lattice, enabling the detailed characterization of crystal structures, interfaces, and defects. In Hf-Zr based materials, HRTEM is essential for observing the microstructure at the atomic scale.

HRTEM studies on Hf₀.₅Zr₀.₅O₂ thin films have revealed their polycrystalline nature, with the ability to distinguish between different crystalline phases like the orthorhombic and tetragonal phases. sciopen.comaip.orgsciopen.com By analyzing the lattice fringes and the corresponding Fast Fourier Transform (FFT) patterns, the crystal structure of individual grains can be identified. aip.orgsciopen.com HRTEM has been used to observe the perfect crystallinity of Hf₀.₅Zr₀.₅O₂ grains, which is crucial for structural and strain analysis. aip.org

Cross-sectional HRTEM is particularly valuable for examining thin film stacks, allowing for the visualization of individual layers and the interfaces between them. mdpi.commdpi.com For instance, in stacked HfZrOₓ films, HRTEM can be used to observe the crystallized film and the underlying substrate. mdpi.com The technique has also been employed to study the microstructure of precipitates in Ni-rich Ni-Ti-Hf and Ni-Ti-Zr shape memory alloys. In high-entropy alloys containing Hf and Zr, HRTEM provides real-space visualization of the atomic arrangement, which can be compared with simulated microstructures. researchgate.net

Automated Electron Diffraction Pattern Indexing

Automated electron diffraction techniques, such as Electron Backscatter Diffraction (EBSD), are powerful tools for the crystallographic analysis of materials like hafnium-zirconium alloys. buehler.com EBSD, performed within a Scanning Electron Microscope (SEM), provides detailed information on crystallographic orientation, phase identification, and grain size measurements. buehler.com For materials like zirconium and hafnium, which can be challenging to prepare due to their reactivity and the need for a damage-free surface, specialized preparation techniques are crucial for obtaining high-quality diffraction patterns. buehler.com

The quality of the EBSD pattern is critical for accurate indexing. buehler.com Achieving a surface free of preparation-induced damage and with exceptional flatness is necessary, especially given the acute angle (typically 70-74°) between the sample and the electron beam in an EBSD setup. buehler.com For zirconium and its alloys, methods involving grinding with paraffin (B1166041) wax-coated SiC paper followed by specific polishing steps have been shown to yield excellent grain maps with a high percentage of indexable diffraction patterns. buehler.com

In a study comparing Si-doped and Zr-doped hafnium oxide (HSO and HZO), Transmission Kikuchi Diffraction (TKD), a related technique, was used to analyze the crystallographic phase and orientation. mdpi.comnih.gov The analysis of Hf0.5Zr0.5O2 (HZO) films revealed a predominantly orthorhombic phase. mdpi.com The texture and phase fractions can be influenced by the underlying substrate and processing conditions, highlighting the sensitivity of these automated diffraction techniques to the material's microstructure. mdpi.comnih.gov For instance, HfO2 films grown on a TiN electrode showed different textures compared to those on a SiO2 interface layer. mdpi.com

Spectroscopic Structural Probes

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the vibrational modes and identifying the crystalline phases present in hafnium-zirconium compounds, particularly in their oxide forms. acs.orgnih.gov In Hf0.5Zr0.5O2 (HZO) thin films, far-infrared (FIR) spectroscopy has been used to investigate the origins of ferroelectricity. acs.orgnih.gov These studies correlate the observed infrared absorption bands with specific crystallographic phases, such as monoclinic (m), tetragonal (t), and the polar orthorhombic (o) phase responsible for ferroelectric properties. acs.orgnih.gov

The analysis of experimental FTIR spectra, often coupled with Density Functional Theory (DFT) simulations, allows for the assignment of specific vibrational bands to the different crystal structures. acs.orgnih.gov This combined approach provides "infrared signatures" for each phase, enabling a quantitative analysis of the phase composition within the thin films. acs.orgnih.gov For example, a study on HZO thin films of varying thicknesses identified a set of about seven oscillators in the Drude-Lorentz model used to fit the spectroscopic data for the ferroelectric films. acs.orgnih.gov

In studies of octadecyl-modified hafnia and zirconia, FTIR spectroscopy, along with other techniques, was used to examine the cross-linking of silane (B1218182) precursors on the metal oxide surfaces and to assess the conformational order of the attached alkyl chains. nih.gov The presence of different surface sites, such as Lewis and Brønsted acids, on hafnia and titania substrates was also evaluated using pyridine (B92270) adsorption monitored by diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy. nih.gov

Raman Spectroscopy of Solid Solutions

Raman spectroscopy is a powerful, non-destructive technique for characterizing the structural phases of Hf-Zr solid solutions. columbia.eduaps.org It is particularly effective at distinguishing between a true solid solution and a simple mixture of pure hafnia and zirconia nanoparticles, as it can detect the subtle shifts in vibrational modes caused by the substitution of one cation for another. columbia.edu

In HfxZr1-xO2 nanocrystals, Raman spectra clearly identify the crystalline phase (monoclinic or tetragonal) and confirm the formation of a solid solution. columbia.edu For instance, in tetragonal HfxZr1-xO2, six Raman-active modes are observed, and their frequencies shift with the hafnium content, indicating a one-mode behavior characteristic of a solid solution. columbia.eduaps.org Studies on Hf0.5Zr0.5O2 solid-solution ceramics have also utilized Raman spectroscopy to investigate high-pressure phase transformations. researchgate.net

The composition and relative amounts of different phases in mixed-phase samples can also be estimated using Raman analysis. aps.org In some hafnia-rich HfxZr1-xO2 systems, a mixture of tetragonal and monoclinic phases is observed. aps.org Raman analysis suggests that in these cases, the tetragonal particles are relatively richer in zirconium, while the monoclinic particles are richer in hafnium. aps.org

A summary of observed Raman modes in HfxZr1-xO2 systems is presented below:

Sample CompositionObserved Phase(s)Key Raman FeaturesReference
Hf0.45Zr0.55O2TetragonalSix distinct tetragonal modes (T1-T6) are clearly visible. columbia.edu
Hf0.35Zr0.65O2TetragonalSpectra show the six allowed modes for the tetragonal phase. columbia.edu
Zirconia-rich nanoparticlesTetragonal--- aps.org
Hafnia-rich nanoparticlesMixed Tetragonal/Monoclinic--- aps.org

Structural Homologies and Distinctions in Hafnium and Zirconium Intermetallics

Hafnium and zirconium are considered "chemical twins" due to their remarkably similar chemical and physical properties, a consequence of the lanthanide contraction which results in nearly identical atomic and ionic radii and the same outer electron configuration. samaterials.com This similarity leads to extensive mutual solubility and the formation of isostructural compounds. asminternational.orgresearchgate.net The Hf-Zr binary system exhibits complete miscibility in both the liquid and solid states, forming a continuous solid solution ((αZr,αHf) with a hexagonal close-packed structure, prototype Mg) across the entire composition range. asminternational.orgresearchgate.net

This structural homology extends to many of their intermetallic compounds. For example, Hf3Cu8 and Zr3Cu8 are isostructural, both crystallizing in the orthorhombic space group Pnma. iucr.org Similarly, monoclinic hafnia (HfO2) is isomorphous with monoclinic zirconia (ZrO2), with atomic coordinates in their structures agreeing within one standard deviation. researchgate.net However, subtle differences exist; for instance, the average metal-metal distance is approximately 0.02 Å less in HfO2 than in ZrO2. researchgate.net

Despite their similarities, distinctions arise in more complex systems and under specific conditions. In the development of ferroelectric materials based on HfO2, doping with Zr is crucial for stabilizing the desired orthorhombic phase over a wide concentration range, with a maximum effect around a 1:1 ratio (Hf0.5Zr0.5O2). mdpi.com The slightly different ionic radii (rZr = 0.84 Å, rHf = 0.83 Å) and thermodynamic properties contribute to unique phase diagrams and transition pathways in their mixed-oxide systems. mdpi.comresearchgate.net For example, the phase transitions in ZrO2-Y2O3 systems have been studied as a function of temperature, revealing complex relationships between cubic, tetragonal, and monoclinic phases. researchgate.net The study of ternary systems like {Zr, Hf}-Ag-Al also reveals homologous series of ternary compounds, further underscoring the structural similarities dictated by the Hf/Zr pair. researchgate.net

The following table summarizes key crystallographic data for selected hafnium and zirconium compounds, illustrating their structural relationships.

Compound/PhasePearson SymbolSpace GroupPrototypeReference
(αZr,αHf)hP2P63/mmcMg asminternational.org
Hf3Cu8oP44PnmaHf3Cu8 iucr.org
Zr3Cu8oP44PnmaHf3Cu8 iucr.org
Monoclinic HfO2mP12P21/cBaddeleyite researchgate.net
Monoclinic ZrO2mP12P21/cBaddeleyite researchgate.net

Phase Transition Mechanisms and Stability Engineering

Polymorphism and Metastable Phases in Hafnium-Zirconium Oxides

Hafnium-zirconium oxide (Hf0.5Zr0.5O2 or HZO) exhibits a rich variety of crystalline structures, or polymorphs. While the monoclinic P21/c phase is the most stable at ambient conditions, several metastable phases, including tetragonal (P42/nmc), cubic (Fm-3m), and various orthorhombic phases, can be stabilized. asminternational.orgresearchgate.netresearchgate.net The emergence of these metastable phases is crucial, as they are directly linked to the material's functional properties, such as ferroelectricity. The stabilization of these phases is a delicate interplay of factors including composition, strain, grain size, and thermal processing. osti.govtandfonline.com

Orthorhombic Pca21 Phase Stability

The key to the ferroelectric behavior observed in HZO thin films is the stabilization of the non-centrosymmetric orthorhombic phase with the space group Pca21 (o-phase). asminternational.orgosti.gov This polar phase is metastable, possessing a higher formation energy than the ground-state monoclinic phase. osti.govmdpi.com Its stability is therefore not intrinsic to the bulk material but is induced by external factors present in thin-film synthesis.

Several mechanisms have been proposed to explain the stabilization of the ferroelectric Pca21 phase. In-plane tensile strain, which can arise spontaneously during the crystallization of an amorphous film deposited on a substrate, is a primary stabilizing factor. osti.govmdpi.com The displacement of specific oxygen atoms within the unit cell along the c-axis leads to a net spontaneous polarization, which is the hallmark of this ferroelectric phase. researchgate.netosti.gov Computational studies using density functional theory (DFT) have confirmed that the Pca21 phase, along with other polar phases like Pmn21, R3, and R3m, are energetically close to the equilibrium phases, making them accessible under thin-film conditions. asminternational.org The presence of the Pca21 phase has been experimentally verified in ferroelectric HZO films, often coexisting with the nonpolar monoclinic P21/c phase. asminternational.org

Transition from Antipolar Pbca to Ferroelectric Phases

Another important orthorhombic phase in the HfO₂-ZrO₂ system is the antipolar Pbca phase. This phase is centrosymmetric and thus non-ferroelectric. mdpi.com Structurally, the Pbca phase is closely related to the ferroelectric Pca21 phase, with the primary difference being the alternating, opposing displacement of oxygen atoms in adjacent unit cells, which results in zero net polarization. mdpi.com

A reversible transition between the antipolar Pbca (or a similar antipolar tetragonal phase) and the polar ferroelectric phase can be induced by an external electric field. researchgate.netresearchgate.net This transition is fundamental to the "wake-up" effect observed in HZO capacitors, where an initial pristine or partially antiferroelectric device requires electrical cycling to achieve its full remanent polarization. mdpi.com The application of a sufficiently high electric field can overcome the energy barrier separating the antipolar and polar states, aligning the dipoles and transforming the material into the ferroelectric phase. mdpi.comresearchgate.net Atomic-resolution microscopy has revealed that this transition involves the subtle shifting of oxygen atom positions within the crystal lattice. researchgate.netresearchgate.net

Role of Grain Size and Doping in Phase Stabilization

The stability of the various phases in HZO is strongly dependent on the material's microstructure, particularly grain size, and the presence of dopants or compositional variations.

Grain Size: The relative stability of the monoclinic, tetragonal, and orthorhombic phases is influenced by surface energy effects, which become dominant at the nanoscale. For smaller grain sizes (typically below 30 nm), the higher-symmetry tetragonal phase is often favored over the monoclinic phase. Computational studies suggest that orthorhombic ferroelectric grains below a critical size of about 5 nm may transform to the tetragonal phase due to high surface free energy. mdpi.com Conversely, a loss of ferroelectricity is often observed in films thicker than 20 nm, where larger grains favor the stable monoclinic phase.

Doping and Composition: The 1:1 ratio of hafnium to zirconium is considered optimal for achieving robust ferroelectricity, as it creates a broad processing window for stabilizing the orthorhombic phase. osti.gov Pure HfO₂ tends to be monoclinic, while pure ZrO₂ often stabilizes in the tetragonal phase. matec-conferences.org The introduction of zirconium into hafnium oxide lowers the crystallization temperature, which influences grain growth and phase formation. unt.edu Furthermore, doping with elements like Lanthanum (La) can enhance the stabilization of the tetragonal or cubic phases, affecting the aspect ratio of the unit cell and increasing the concentration of oxygen vacancies, which also play a crucial role in phase stability. unt.edu

Table 1: Factors Influencing Phase Stability in Hafnium-Zirconium Oxides
FactorInfluence on PhaseMechanismReference
In-Plane Tensile StrainStabilizes Ferroelectric Orthorhombic (Pca21) PhaseLowers the free energy of the o-phase relative to the monoclinic phase. osti.govmdpi.com
Small Grain Size (&lt; 30 nm)Favors Tetragonal and Orthorhombic PhasesSurface energy effects become dominant, making higher symmetry phases more stable. mdpi.com
Large Grain Size (&gt; 20-30 nm)Favors Monoclinic PhaseBulk thermodynamic stability of the monoclinic phase dominates.
Hf:Zr Ratio (approx. 1:1)Optimizes Ferroelectric Orthorhombic PhaseProvides a broad process window for o-phase formation compared to pure oxides. osti.govmatec-conferences.org
Electric Field CyclingInduces Antipolar-to-Polar Phase TransitionDrives the transformation from non-ferroelectric (e.g., Pbca) to ferroelectric (Pca21) phase ("wake-up" effect). mdpi.comresearchgate.net
Doping (e.g., La)Enhances Tetragonal/Cubic Phase StabilizationIntroduces oxygen vacancies and alters the unit cell aspect ratio. unt.edu

Temperature-Induced Phase Transformations in Hafnium-Zirconium Alloys

The metallic alloy of hafnium and zirconium also undergoes critical phase transformations driven by temperature, which are fundamental to determining its microstructure and mechanical properties. These transformations are analogous to those seen in pure zirconium and hafnium. mdpi.com

Beta to Alpha Phase Transformation in Zirconium-Hafnium Alloys

At high temperatures, zirconium, hafnium, and their alloys exist in a body-centered cubic (BCC) structure known as the beta (β) phase. unt.edumdpi.com Upon cooling, this β-phase transforms into a hexagonal close-packed (HCP) structure, designated as the alpha (α) phase. unt.edumdpi.com For pure hafnium, this transformation occurs at approximately 1749°C, while for pure zirconium, it happens at 863°C. unt.edumdpi.com In Hf-Zr alloys, the transformation temperature lies between these two values, dependent on the composition.

The β-to-α transformation can proceed via different mechanisms depending on the cooling rate. Slow cooling allows for a diffusion-controlled transformation, resulting in a microstructure known as Widmanstätten, characterized by laths or plates of the α-phase. osti.gov Rapid cooling (quenching), however, can induce a diffusionless, shear-type transformation, leading to the formation of a martensitic α' phase. osti.govunt.edu This martensitic structure consists of fine, needle-like α-grains arranged in a "basket-weave" morphology. researchgate.net Alloying hafnium with zirconium and other elements like titanium and tantalum can substantially lower the β-solvus temperature (the temperature below which the β-phase is no longer stable), making it possible to achieve a fully martensitic structure through quenching from more accessible temperatures (e.g., 1100-1300°C). osti.govunt.edu

Influence of Heat Treatment on Microstructure Evolution and Phase Content

Heat treatment is a critical process for controlling the microstructure and, consequently, the properties of Hf-Zr alloys. The specific thermal cycle—including annealing temperature, duration, and cooling rate—dictates the final phase composition and morphology.

Annealing Temperature : Annealing in the β-phase region followed by quenching results in a hard, martensitic structure. unt.edu Annealing at temperatures within the α+β region, or fully in the α region, allows for processes like recovery and recrystallization to occur, leading to different grain structures and mechanical properties. inl.gov For instance, annealing a rolled alloy can transform a deformed, elongated grain structure into fine, equiaxed recrystallized grains, which can improve ductility. tandfonline.com

Cooling Rate : The rate of cooling from the β-phase field is a dominant factor in determining the microstructure. As shown in studies on related zirconium alloys, fast cooling rates (e.g., water quenching) produce very fine α-phase plates (martensite), while slower cooling rates lead to coarser α-plates. researchgate.net The cooling rate also affects the distribution and size of any secondary phase particles, which can influence the alloy's strength and corrosion resistance. researchgate.net

Microstructure Evolution : Heat treatment can be used to tailor the microstructure for specific applications. For example, a β-quenched martensitic structure typically exhibits higher hardness compared to a slow-cooled alloy with an α+β structure. osti.govunt.edu Subsequent annealing treatments can then be applied to modify this hardness and improve toughness by allowing the microstructure to recrystallize or by coarsening the α-laths. inl.gov In complex high-entropy alloys containing Hf and Zr, annealing at intermediate temperatures (e.g., 700°C) can cause the initial BCC phase to decompose, leading to the precipitation of Hf-Zr-rich HCP (α-like) phases. doi.org

Table 2: Effect of Heat Treatment on Hf-Zr Alloy Microstructure
Heat Treatment ProcessDescriptionResulting MicrostructureEffect on PropertiesReference
β-solution Treatment &amp; QuenchingHeating into the single β-phase region (e.g., 1100-1300°C) followed by rapid cooling (e.g., water quench).Fine, needle-like martensitic α' phase in a "basket-weave" morphology.Increases hardness and strength. osti.govunt.edu
β-solution Treatment &amp; Slow CoolingHeating into the single β-phase region followed by slow cooling (e.g., furnace cool).Coarser, plate-like α-phase in a Widmanstätten or α+β structure.Lower hardness compared to quenched alloys. osti.govunt.edu
Annealing in α or α+β regionHeating a previously worked or quenched material to a temperature below the β-transus.Can lead to recovery, recrystallization (equiaxed α grains), and grain growth.Can soften the material, improve ductility and toughness. tandfonline.cominl.gov
Annealing of Multicomponent AlloysHeating complex alloys containing Hf-Zr at intermediate temperatures (e.g., 700°C).Decomposition of the high-temperature BCC phase into a BCC matrix and Hf-Zr-rich HCP precipitates.Alters phase composition and mechanical properties. doi.org

Stress-Induced Phase Transformations in Thin Films

The mechanical stress within thin films of hafnium zirconium oxide (HfZrO₂) plays a pivotal role in dictating their crystalline phase and, consequently, their functional properties, particularly ferroelectricity. The ability to manipulate this stress offers a pathway to engineer the phase stability and enhance device performance.

Biaxial stress is a significant factor in stabilizing the polar orthorhombic phase, which is responsible for the ferroelectric behavior in hafnium oxide-based thin films. osti.gov Recent studies have quantified the evolution of this stress during the "wake-up" phase of HfZrO₂ capacitors, a process where the remanent polarization increases with electric field cycling.

In one study, a 20 nm thick hafnium zirconium oxide thin film exhibited an increase in remanent polarization from 9.80 to 15.0 µC/cm² after 10⁶ field cycles. osti.govornl.gov This electrical enhancement was accompanied by a notable reduction in the biaxial stress. Using the sin²(ψ) X-ray diffraction technique, researchers observed the biaxial stress decrease from 4.3 ± 0.2 GPa in the pristine state to 3.2 ± 0.3 GPa after 10⁶ cycles, which amounts to a 26% reduction. osti.govornl.govwiley.com

This decrease in stress is attributed, at least in part, to a phase transformation from the non-ferroelectric antipolar Pbca phase to the ferroelectric Pca2₁ phase. osti.govornl.govresearchgate.net The transformation is supported by nano-Fourier transform infrared spectroscopy (nano-FTIR) and scanning transmission electron microscopy (STEM), which show an increased presence of the ferroelectric phase after the wake-up process. osti.govresearchgate.net The reduction in stress and a concurrent decrease in relative permittivity further corroborate that a phase transformation has occurred. osti.govornl.govwiley.com

The following table summarizes the observed changes in a 20 nm HfZrO₂ thin film during field cycling.

Number of Field CyclesRemanent Polarization (µC/cm²)Biaxial Stress (GPa)
0 (Pristine)9.804.3 ± 0.2
1--
10--
10²--
10³--
10⁴--
10⁵--
10⁶15.03.2 ± 0.3
Data sourced from multiple studies on 20 nm thick HfZrO₂ films. osti.govornl.govwiley.com

The mechanical stress within a HfZrO₂ device stack is not solely an intrinsic property of the film but is significantly influenced by the surrounding layers, particularly the electrodes. This "capping effect" is a crucial mechanism for stabilizing the desired ferroelectric phase. nih.gov

The stress originates primarily from the thermal expansion mismatch between the HfZrO₂ film and the adjacent layers, especially the top electrode, during the annealing process required for crystallization. researchgate.netnih.gov The mechanical stress from the metal gate is known to effectively induce the formation of the ferroelectric orthorhombic phase. nih.govresearchgate.net This has been investigated using geometrical phase analysis (GPA) of transmission electron microscopy (TEM) images, which allows for the mapping of strain fields within the device stack. nih.gov These analyses have shown that tensile stress along the film's growth direction can promote the orthorhombic phase transition. nih.gov

Initially, it was thought that the coefficient of thermal expansion (CTE) mismatch between the electrode and the HfZrO₂ was the dominant factor. nih.gov However, more recent research indicates that because the entire device is on a much thicker silicon substrate, the substrate's mechanics dominate any CTE-related stresses from the thin electrode layer. nih.gov Instead, the elastic modulus of the electrode material has been identified as the dominant factor in the capping effect. nih.gov A strong correlation has been found between the electrode's elastic modulus, the resulting biaxial stress in the HfZrO₂ layer, and the measured remanent polarization. nih.gov In contrast, the correlation with the electrode's CTE is low. nih.gov This suggests that a mechanically stiffer electrode can more effectively "clamp" the HfZrO₂ film during crystallization, inhibiting the out-of-plane expansion that would favor the formation of the equilibrium monoclinic phase and thereby stabilizing the metastable ferroelectric orthorhombic phase. advanceseng.comresearchgate.net

For instance, applying an external compressive stress to a 10 nm HfZrO₂ film, which reduces the intrinsic tensile strain, leads to a decrease in both remanent and maximum polarization. aip.org This is consistent with the idea that in-plane tension favors the out-of-plane orientation of the polar axis, thus increasing the measured polarization. aip.org

ParameterInitial State (Intrinsic Tensile Strain)State with Applied Compressive Stress
Biaxial Tensile Strain0.20%~0.089%
Remanent Polarization7.6 µC/cm²6.8 µC/cm²
Maximum Polarization13.1 µC/cm²12.2 µC/cm²
Data for a 10 nm thick HfZrO₂ film. aip.org

Biaxial Stress Evolution and Reduction

Phase Equilibria in Multicomponent Hafnium-Zirconium Systems (e.g., Hf-Zr-C-N-O)

The phase equilibria in systems containing hafnium, zirconium, and non-metal elements like carbon, nitrogen, and oxygen are complex but crucial for understanding the stability and synthesis of these high-performance materials. mdpi.comnih.gov Among transition metal compounds, those of hafnium and zirconium are noted for their exceptional stability and high melting temperatures. mdpi.comnih.govnsf.gov

Systematic experimental studies on the thermodynamics and phase equilibria of these multicomponent systems are often dated, having been performed decades ago, primarily focusing on binary systems like Zr-C, Hf-C, Zr-N, and Hf-N. mdpi.comnih.govresearchgate.net Data on ternary and more complex systems are scarce and not systematic. mdpi.comresearchgate.net

HfO₂-ZrO₂ System: In the HfO₂-ZrO₂ solid-solution system, the formation of the ferroelectric orthorhombic phase is understood through thermodynamic considerations that account for film thickness and non-equilibrium processing conditions. aip.org For thin films, the monoclinic phase is the most stable for both HfO₂ and ZrO₂, but a driving force for the tetragonal to monoclinic phase transition exists in the intermediate HfₓZr₁₋ₓO₂ compositions. aip.org This transition pathway is what allows for the formation of the metastable ferroelectric orthorhombic phase over a wide range of Hf/Zr ratios. aip.org The thermodynamic stability of the tetragonal phase decreases as the HfO₂ content increases. aip.org

Hf-Zr-C-N-O System: This five-component system encompasses a wide range of highly refractory materials including carbides, nitrides, oxides, and their combinations (carbonitrides, oxynitrides).

Carbides and Nitrides: Hafnium carbide (HfC) and zirconium carbide (ZrC), as well as hafnium nitride (HfN) and zirconium nitride (ZrN), crystallize in the rocksalt structure. mdpi.comresearchgate.net They form solid solutions and can dissolve some oxygen. mdpi.com Ab initio computations have become an increasingly important source of data, predicting, for example, that a rocksalt HfC₀.₇₅N₀.₂₂ phase could have the highest known melting temperature. mdpi.comnih.gov

Oxynitrides: Several ternary compounds have been reported in the ZrO₂-Zr₃N₄ pseudobinary, such as Zr₂ON₂. mdpi.comresearchgate.net These phases tend to decompose at high temperatures (above 1000 °C) into rocksalt-type ZrN and nitrogen-stabilized fluorite-type zirconia. mdpi.comresearchgate.net

Higher Nitrides: Orthorhombic and cubic higher nitrides like Zr₃N₄ and Hf₃N₄ have also been synthesized. mdpi.comnih.gov

The table below lists some of the reported and predicted phases in the Hf-C-N-O and Zr-C-N-O systems at ambient pressure. researchgate.net

SystemCompound/PhaseCrystal Structure
Hf-CHfCRocksalt (NaCl-type)
Hf-NHfNRocksalt (NaCl-type)
Hf-NHf₃N₄Orthorhombic (Pnma), Triclinic, Monoclinic
Zr-CZrCRocksalt (NaCl-type)
Zr-NZrNRocksalt (NaCl-type)
Zr-NZr₃N₄Orthorhombic, Cubic
Zr-O-NZr₂ON₂Bixbyite
Hf-C-NHf(C,N)Rocksalt (NaCl-type)
Data compiled from review literature. mdpi.comnih.govresearchgate.net

Thermodynamic modeling, such as the CALPHAD (Calculation of Phase Diagrams) technique, combined with first-principles calculations, is essential for predicting phase stability in these complex systems, especially at interfaces relevant to electronic devices, such as HfO₂/Si and ZrO₂/Si. arxiv.org

Electronic Structure Investigations and Bonding Characteristics

First-Principles Density Functional Theory (DFT) Calculations

First-principles calculations based on Density Functional Theory (DFT) have been instrumental in providing a theoretical framework for the electronic structure of hafnium zirconate and its constituent oxides, hafnia (HfO2) and zirconia (ZrO2). berkeley.eduaip.orgcore.ac.uk These computational methods allow for the prediction of material properties from fundamental quantum mechanical principles.

DFT calculations have been used to investigate the influence of dopants on the dielectric properties of HfO2 and ZrO2, demonstrating that doping can stabilize the tetragonal phase, which in turn increases the dielectric constant significantly. aip.org Furthermore, these calculations have been pivotal in exploring the stabilization of the ferroelectric phase in hafnia and its mixtures, a property of great technological interest. core.ac.ukacs.org

The band structure of a material dictates its electrical conductivity and optical properties. For hafnium zirconate, which is a wide band-gap semiconductor, the band structure is of particular importance. Theoretical studies have shown that both HfO2 and ZrO2, the building blocks of hafnium zirconate, possess very similar quasiparticle band structures. aps.org The top of the valence band in both materials is primarily composed of O 2p states, while the bottom of the conduction band is dominated by metal (Hf, Zr) d states. berkeley.edu

The electronic density of states (DOS) provides information about the number of available electronic states at each energy level. For both HfO2 and ZrO2, the total DOS shows that the upper valence band is dominated by O 2p states, and the bottom of the conduction band is dominated by the d states of the respective metal. berkeley.eduaps.org The similarity in the DOS between ZrO2 and HfO2 indicates that the filled f shell in hafnium does not significantly affect the upper valence band. aps.org

Calculations have revealed that the DOS for the orthorhombic Pnam structure of Zr3N4 and Hf3N4, related nitride compounds, shows a dielectric character with the Fermi level located in the energy band gap. aip.org The formation of nitrogen vacancies in the insulating M3N4 phase can convert it into a metallic phase. aip.orgresearchgate.net

Due to the lanthanide contraction, hafnium and zirconium have very similar atomic and ionic radii and electronegativity values. berkeley.eduwikipedia.orgsamaterials.com This similarity leads to comparable chemical and physical properties in their compounds. wikipedia.org Hafnium is slightly less electronegative than zirconium, suggesting a slightly stronger tendency to form ionic bonds with electronegative elements like oxygen. aps.org This increased ionicity in HfO2 results in stronger crystal-field effects compared to ZrO2. aps.orgaps.org The bonding in these materials is a mix of covalent and ionic character.

Electronic Density of States

Experimental Probes of Electronic Structure

Experimental techniques provide crucial validation for theoretical predictions and offer direct measurements of the electronic properties of hafnium zirconate.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, chemical state, and electronic state of the elements within a material. In the context of hafnium zirconate, XPS has been used to determine valence band offsets and band alignments. acs.orgacs.org For instance, in (ZrO2)0.66(HfO2)0.34 dielectric films on silicon, XPS was used to obtain a valence band offset of 2.35 eV. researchgate.net

Studies comparing XPS and Internal Photoemission (IPE) spectroscopy have shown that while both methods indicate a similar dependence of the HZO barrier on metal work function, the barrier heights derived from XPS are, on average, about 1.1 eV smaller than those from IPE. acs.orgacs.orgresearchgate.net This discrepancy suggests the presence of negative charge in the Hf0.58Zr0.42O2 (HZO). acs.orgacs.orgresearchgate.net XPS has also been employed to study the thermal stability of the interface between hafnium zirconium oxide and transition metal dichalcogenides. arxiv.org

Internal Photoemission (IPE) spectroscopy is a technique used to directly measure the energy barriers at interfaces between different materials. For hafnium zirconate, IPE has been used to measure the energy barriers between various metal electrodes and Hf0.58Zr0.42O2. acs.orgacs.orgresearchgate.net These measurements are critical for understanding and predicting the performance of electronic devices incorporating hafnium zirconate.

A study on TaN/Hf0.5Zr0.5O2/TaN metal/ferroelectric/metal (MFM) devices used IPE to measure the electron barriers at both the top and bottom electrode interfaces. acs.org The pristine device showed top and bottom barriers of 2.6 eV and 2.9 eV, respectively. acs.org Electrical operations such as "waking" and "poling" were found to alter these barrier heights, with poling significantly decreasing both top and bottom barriers. acs.org These changes in barrier heights are thought to be related to the movement or creation of charged oxygen vacancy defects. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Band Alignments

Influence of Composition and Structure on Electronic Properties

The electronic behavior of hafnium-zirconium compounds is not fixed but can be tuned by altering their chemical composition (stoichiometry) and crystalline arrangement. This is most prominent in the transition between metallic and insulating states in their nitride and oxynitride derivatives.

First-principles density functional theory (DFT) calculations have demonstrated that the electronic nature of hafnium and zirconium nitrides is critically dependent on both their stoichiometry and crystal structure. dntb.gov.uaresearchgate.net Compounds with a 1:1 metal-to-nitrogen ratio (MN, where M = Hf or Zr) in a rock-salt crystal structure exhibit clear metallic properties. dntb.gov.uaresearchgate.net Similarly, the M3N4 phase in a rock-salt configuration is also metallic. researchgate.netaip.org

However, a change in the crystal structure can induce a transition to an insulating state. For instance, the M3N4 phase, when arranged in an orthorhombic Pnam structure, behaves as an insulator. dntb.gov.uaresearchgate.netaip.org This insulating behavior is in agreement with experimental observations. researchgate.netaip.org The introduction of nitrogen vacancies into the insulating orthorhombic M3N4 phase can revert it to a metallic state, highlighting the sensitivity of the electronic properties to structural defects. dntb.gov.uaresearchgate.netaip.org

Hafnium and zirconium oxynitrides, such as M2N2O, are generally predicted to be insulators. researchgate.netaip.org Specifically, γ-phase hafnium and zirconium oxynitrides (γ-M2ON2) are indirect band-gap insulators. acs.orgnih.gov The band gap of these materials can be tuned, as oxygen is more electronegative than nitrogen, while nitrogen is more polarizable than oxygen. nih.gov

Table 1: Electronic Behavior of Hafnium and Zirconium Nitrides and Oxynitrides This interactive table summarizes the electronic properties of various Hf and Zr compounds based on their stoichiometry and crystal structure.

CompoundCrystal StructureElectronic BehaviorBand Gap (Eg)
ZrN Rock-saltMetallicN/A
HfN Rock-saltMetallicN/A
Zr₃N₄ Orthorhombic (Pnam)Insulating~1.0 eV researchgate.net
Hf₃N₄ Orthorhombic (Pnam)Insulating~0.9 eV researchgate.net
γ-Zr₂ON₂ -Indirect Band-Gap Insulator1.66 eV acs.org
γ-Hf₂ON₂ -Indirect Band-Gap Insulator2.12 eV acs.org
β-Zr₇O₈N₄ -Pseudo-direct Band-Gap Insulator-
β-Hf₇O₈N₄ -Pseudo-direct Band-Gap Insulator-

The electronic structure of hafnium-zirconium compounds can be further engineered through doping, which involves intentionally introducing impurity elements into the host material. This technique can modify the crystal structure, alter charge carrier concentration, and introduce scattering centers, thereby tuning the material's electrical and thermal properties.

For example, in (Zr,Hf)NiSn half-Heusler alloys, doping with titanium (Ti) at the (Zr,Hf) site significantly reduces thermal conductivity and dramatically increases the Seebeck coefficient, a measure of the induced voltage in response to a temperature difference. aip.org Doping the same alloy with antimony (Sb) at the tin (Sn) sites effectively reduces electrical resistivity. aip.org

In the case of oxides, which are critical for microelectronics, doping is used to stabilize specific crystalline phases and improve electrical performance. Adding zirconium to hafnium oxide (HfO₂) can help stabilize the tetragonal crystal phase over the monoclinic phase, leading to reduced charge trapping and a more uniform tunneling current. researchgate.net Similarly, doping hafnium zirconium oxide (HZO) thin films with yttrium (Y) can enhance the material's dielectric constant. nih.gov This improvement is achieved by suppressing the monoclinic phase and promoting the formation of the orthorhombic and tetragonal phases, which possess different electronic characteristics. nih.gov The polarization of La-doped Hf₁-xZrxO₂ films is also strongly dependent on the lanthanum (La) and zirconium content. researchgate.net

Table 2: Influence of Doping on the Electronic Properties of Hafnium-Zirconium Compounds This interactive table outlines how different dopants affect the structural and electronic properties of selected Hf-Zr compounds.

Base CompoundDopantEffect on StructureResulting Change in Electronic Properties
(Zr₀.₅Hf₀.₅)NiSn Titanium (Ti)Alloying at the (Zr,Hf) siteDramatically increases Seebeck coefficient; reduces thermal conductivity. aip.org
(Zr₀.₅Hf₀.₅)NiSn Antimony (Sb)Doping at the Sn siteReduces electrical resistivity; enhances the power factor. aip.org
Hf₁-ₓZrₓO₂ (HZO) Yttrium (Y)Suppresses monoclinic phase; induces orthorhombic (o) and tetragonal (t) phases. nih.govEnhances the dielectric constant; improves ferroelectric properties. nih.gov
HfO₂ Zirconium (Zr)Partial stabilization of the tetragonal phase. researchgate.netReduces charge trapping; results in more uniform tunneling current. researchgate.net

Defect Chemistry and Its Influence on Material Behavior

Types of Defects in Hafnium-Zirconium Oxides

Defects in hafnium-zirconium oxides can be broadly categorized into point defects within the crystal lattice and electronic traps at the material's interfaces. These imperfections disrupt the periodic nature of the crystal, introducing localized energy states within the bandgap that can trap charge carriers and influence the material's ferroelectric and dielectric properties.

Oxygen Vacancies and Interstitials

Point defects, such as missing or extra atoms in the crystal lattice, are fundamental to the behavior of Hf0.5Zr0.5O2. Among the most influential are oxygen vacancies and oxygen interstitials.

Oxygen Vacancies (VO) : These are intrinsic point defects where an oxygen atom is missing from its lattice site. nih.govaip.org The formation of oxygen vacancies is a critical factor in stabilizing the desirable ferroelectric orthorhombic phase of Hf0.5Zr0.5O2. nih.govaip.org These vacancies can be positively charged and act as electron traps. aip.org First-principles calculations have shown that oxygen vacancies can enhance the spontaneous polarization of the material by an average of 14.5%. aip.org This enhancement is considered an underlying mechanism for the "wake-up" effect observed in these ferroelectric materials, where the remnant polarization increases with electric field cycling. aip.org However, the migration of oxygen vacancies can also lead to the formation of dipole defects, which can pin ferroelectric domains and contribute to device degradation phenomena like aging. core.ac.uk

Oxygen Interstitials (Oi) : These defects occur when an oxygen atom occupies a site in the crystal lattice that is not a regular lattice site. researchgate.net In contrast to vacancies, oxygen interstitials can significantly reduce the spontaneous polarization of Hf0.5Zr0.5O2, with studies indicating a potential reduction of up to 44.8%. aip.org The formation of oxygen interstitials is more likely under oxygen-rich processing conditions. scispace.com High concentrations of these defects can lead to the disordering of dipole moments and an increase in leakage current, both of which are detrimental to device performance. scispace.com

The interplay between oxygen vacancies and interstitials is a key aspect of defect engineering in Hf0.5Zr0.5O2. A Frenkel pair, which consists of a coupled oxygen vacancy and oxygen interstitial, has also been shown to enhance spontaneous polarization. aip.org

Interface Traps and Border Traps

At the interfaces between the Hf0.5Zr0.5O2 layer and the adjacent electrode or semiconductor layers, electronic trap states can form. These are categorized as interface traps and border traps.

Interface Traps (Dit) : These are defects located precisely at the interface. In HfO2-based metal-oxide-semiconductor (MFIS) structures, these traps can capture electrons and holes, influencing memory performance. aip.org The generation of interface traps can be exacerbated by "hot" electrons tunneling through the ferroelectric layer during device operation. aip.org

Border Traps : These traps are located within the oxide layer, near the interface, and can exchange charge with the semiconductor. aip.orgresearchgate.net The energy lost by electrons tunneling into the ferroelectric layer can contribute to the generation of border traps near the ferroelectric/insulator interface. aip.org In capacitors with W/HZO interfaces, the frequency dispersion of capacitance is consistent with electron trapping at border traps. upm.es Studies on Al2O3/HfO2 bilayers have shown that post-metal annealing with a forming gas (N2:H2) can effectively passivate border traps. mdpi.com The presence of border traps can lead to a higher hysteresis in capacitance-voltage measurements, indicating more charge trapping. mdpi.com

Interstitial Metal Defects (Hf/Zr)

While less commonly the primary focus compared to oxygen-related defects, interstitial hafnium or zirconium atoms can also exist within the Hf0.5Zr0.5O2 lattice. These defects involve a metal atom occupying a non-lattice position. First-principles calculations have considered the formation energies of Hf/Zr vacancies, which are another form of cation-related point defect. researchgate.net The stability and impact of interstitial metal defects are part of the broader picture of point defect chemistry in these oxides, although oxygen-related defects are generally considered to have a more dominant influence on the ferroelectric properties.

Defect Formation Mechanisms and Control

The concentration and type of defects in Hf0.5Zr0.5O2 are not fixed but are highly dependent on the fabrication processes. Key process parameters that influence defect formation include the conditions during atomic layer deposition (ALD) and subsequent annealing treatments.

Influence of Ozone Exposure Time During ALD

Atomic layer deposition is a common technique for depositing Hf0.5Zr0.5O2 thin films. The duration of the ozone (O3) pulse, which serves as the oxygen source, is a critical parameter for controlling defect concentrations.

Insufficient ozone dosage can lead to an increase in both oxygen vacancies and carbon contamination in the films. arxiv.org This, in turn, can cause a "pinched" hysteresis loop and a significant wake-up effect. arxiv.org Increasing the ozone exposure time can reduce these defects, leading to a nearly wake-up-free device. arxiv.org For instance, a study on 16-nm-thick HfZrOx films showed that increasing the ozone exposure time from 1 second to 2.5 seconds reduced the initial defect concentration and improved polarization characteristics. acs.org

However, excessive ozone exposure can also be detrimental. A further increase in ozone exposure time to 4 seconds led to a reduction in polarization due to the formation of oxygen interstitials and non-ferroelectric monoclinic phases. acs.orgacs.org This indicates that there is an optimal ozone exposure time to minimize both oxygen vacancies and interstitials, thereby maximizing ferroelectric performance. acs.org

Ozone Exposure TimeEffect on DefectsImpact on Ferroelectric Properties
Short (e.g., 1s) High concentration of oxygen vacancies and carbon contamination. arxiv.orgacs.orgSmall polarization, large wake-up effect. arxiv.orgacs.org
Optimal (e.g., 2.5s) Reduced defect concentration. acs.orgImproved polarization, stable endurance. acs.org
Long (e.g., 4s) Formation of oxygen interstitials. acs.orgReduced polarization, formation of non-ferroelectric phases. acs.org

Impact of Annealing Temperature and Electrode Type

Post-deposition annealing is a necessary step to crystallize the Hf0.5Zr0.5O2 film into its ferroelectric phase. The annealing temperature and the choice of electrode materials significantly influence the final defect landscape.

Annealing Temperature : The annealing temperature plays a crucial role in determining the crystalline phase and defect concentration. wiley.com Higher annealing temperatures (e.g., increasing from 400°C to 600°C) can lead to improved data retention by reducing the imprint effect in TiN/Hf0.5Zr0.5O2/TiN capacitors. acs.org This is attributed to an increase in the energy potential for electrons at the bottom interface, which makes charge injection less probable. acs.org However, higher annealing temperatures can also worsen endurance due to an increase in leakage currents associated with a higher concentration of shallow defects. acs.org Studies have shown that an annealing temperature of 600°C can yield the highest film density and endurance, while a 700°C anneal, though improving the wake-up effect, can lead to lower fatigue endurance due to diffusion at the electrode interface. mdpi.com

Electrode Type : The electrode material can influence the defect concentration in the adjacent Hf0.5Zr0.5O2 layer, primarily through chemical interactions and stress. Electrodes like TiN and TaN can "scavenge" oxygen from the ferroelectric layer, creating oxygen vacancies at the interface. osti.gov This effect is dependent on the electrode's chemistry; for example, Ta-rich TaN electrodes lead to higher oxygen vacancy concentrations and, consequently, higher remnant polarization compared to N-rich TaN electrodes. osti.gov The choice of electrode also imparts mechanical stress on the film during annealing due to differences in thermal expansion coefficients, which can regulate ferroelectricity. aip.org For instance, using a Tungsten (W) electrode, which has a lower thermal expansion coefficient than TiN, results in higher stress and stronger ferroelectricity. aip.org Furthermore, using oxide electrodes like IrO2 can serve as an oxygen reservoir, potentially filling oxygen vacancies in the HZO layer and offering a way to control defect density. d-nb.info

ParameterInfluence on Defects and Properties
Increasing Annealing Temperature Can improve retention but may decrease endurance due to increased leakage currents and shallow defects. acs.org Optimal temperatures (e.g., 600°C) can maximize film density and endurance. mdpi.com
Electrode Material (e.g., TiN vs. W) Different electrodes induce varying levels of stress and oxygen scavenging. W electrodes can induce higher tensile stress, enhancing ferroelectricity. aip.org
Electrode Chemistry (e.g., Ta-rich vs. N-rich TaN) Ta-rich TaN increases oxygen vacancy concentration, leading to higher polarization. osti.gov
Oxide Electrodes (e.g., IrO2) Can act as an oxygen reservoir, providing a means to control oxygen vacancy concentration. d-nb.info

Correlation between Defects and Material Response

The interplay between defects and the material's response to electrical stimuli is a key area of research for optimizing HZO-based devices.

The polarization behavior of HZO is intricately linked to its defect chemistry. Oxygen vacancies are known to play a significant role in stabilizing the ferroelectric orthorhombic phase of the material. mdpi.comresearchgate.net However, the concentration of these vacancies must be carefully controlled. An insufficient number of oxygen vacancies may not be adequate to stabilize the ferroelectric phase, while an excessive concentration can lead to the degradation of ferroelectric properties by increasing leakage currents. mdpi.com

Studies have shown that the concentration of oxygen vacancies can be manipulated, for instance, by varying the ozone exposure time during the ALD process. acs.orgnih.govnih.gov A shorter exposure time can result in a higher concentration of oxygen vacancies, leading to smaller remnant polarization. acs.orgnih.gov Conversely, increasing the ozone exposure time can reduce the defect concentration and enhance the polarization characteristics. acs.orgnih.gov However, an overly long exposure can introduce oxygen interstitials, which may promote the formation of a non-ferroelectric monoclinic phase, thereby reducing polarization. acs.orgnih.govnih.gov

The "wake-up" effect, where the remnant polarization increases with electric field cycling, is also attributed to the redistribution of defects within the material. researchgate.net The initial, lower polarization state is often associated with pinned domain walls, and the cycling process can depin these walls, leading to an enhanced ferroelectric response.

Table 1: Impact of Ozone Exposure Time on HZO Polarization Characteristics

Ozone Exposure Time (s) Remnant Polarization (+Pr) (μC/cm²) (Pristine) Remnant Polarization (-Pr) (μC/cm²) (Pristine) Remnant Polarization (+Pr) (μC/cm²) (After 10⁵ cycles) Remnant Polarization (-Pr) (μC/cm²) (After 10⁵ cycles) Key Observations
1 Low Low 12.6 -14.4 Small initial polarization, significant wake-up effect. acs.orgnih.gov
2.5 Higher Higher 17.4 -17.2 Improved polarization and reduced wake-up. acs.orgnih.gov
4 Moderate Moderate 15.1 -15.3 Reduction in polarization due to oxygen interstitials and monoclinic phase formation. acs.orgnih.gov

The endurance and reliability of HZO-based devices, which refer to their ability to withstand repeated polarization switching cycles without degradation, are critically affected by defect dynamics. rsc.org The accumulation of defects, particularly at the interfaces between the HZO film and the electrodes, is a primary cause of fatigue, which manifests as a decrease in remnant polarization over time. rsc.orgaip.org

The generation and accumulation of defects are influenced by factors such as the deposition temperature and subsequent annealing conditions. mdpi.com A well-balanced distribution of oxygen vacancies is thought to help stabilize the ferroelectric phase and enhance polarization. mdpi.com However, excessive defect concentration can lead to a hard breakdown of the device. aip.org

The "wake-up" and fatigue effects are both intimately linked to the migration and redistribution of oxygen vacancies under the influence of an electric field. researchgate.net While the wake-up phase can temporarily improve performance, the subsequent fatigue phase, driven by defect accumulation, ultimately limits the device's lifetime. aip.org Research has shown that creating a superlattice structure of HfO₂-ZrO₂ can reduce defect density, leading to significantly improved endurance compared to a standard HZO film. researchgate.net

Table 2: Endurance Characteristics of HZO-based Capacitors

Device Structure Endurance (Cycles) Key Factor Influencing Endurance
Standard HZO MFM Capacitor ~10⁹ Defect accumulation, particularly oxygen vacancies. researchgate.net
HfO₂-ZrO₂ Superlattice MFM Capacitor > 5x10¹² Reduced defect density due to the superlattice structure. researchgate.net
La-doped HfO₂-ZrO₂ (HZLO) Up to 4x10¹⁰ Dopant helps to decrease DC leakage and enhance endurance. aip.org

Leakage current in HZO films is a significant concern for device performance and is strongly correlated with the presence of defects. mdpi.com These defects, such as oxygen vacancies, can act as traps for charge carriers, facilitating their transport through the material via mechanisms like trap-assisted tunneling. wiley.com Consequently, a higher concentration of defects generally leads to a larger leakage current. wiley.com

The leakage current can be influenced by processing conditions. For instance, increasing the annealing temperature can sometimes lead to a higher leakage current, which is attributed to an increase in defects or the formation of leakage paths along grain boundaries. mdpi.com Stacked HfZrO films have been proposed as a way to suppress leakage current, as the layered structure can interrupt leakage paths that might form due to the diffusion of Zirconium oxide. mdpi.com

The dominant leakage current mechanism can also depend on the applied electric field. At low electric fields, direct tunneling may be the primary mechanism, while at higher fields, Fowler-Nordheim tunneling or Poole-Frenkel emission, which are trap-assisted mechanisms, may become dominant. european-mrs.comaps.org The nature and density of defects, therefore, play a direct role in determining the magnitude and characteristics of the leakage current in HZO devices. mdpi.com

Computational Modeling and Simulation Approaches

Molecular Dynamics and Monte Carlo Simulations

While DFT is excellent for ground-state properties and small systems, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of atoms over time and the statistical properties of large systems.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe the material's evolution over time.

Ab initio MD (AIMD): In this approach, the forces between atoms are calculated "on the fly" using DFT. AIMD has been used to study the melting curves of hafnium and zirconium at high pressures. aps.org It has also been applied to investigate proton migration on hydrated zirconia surfaces. nih.gov

Classical MD: This method uses pre-defined force fields (simplified potential energy functions) to describe interatomic interactions, allowing for the simulation of much larger systems and longer timescales than AIMD. acs.org Classical MD has been employed to investigate the thermal contraction of the solvation shells of Zr⁴⁺ and Hf⁴⁺ ions in hydrofluoric acid, revealing that the dynamics of the solvent molecules couple near the ion. fu-berlin.de Nonbonded models for Zr⁴⁺ and Hf⁴⁺ have been developed and validated for simulating metal-organic frameworks (MOFs). acs.org

Monte Carlo (MC) methods use random sampling to obtain numerical results and are well-suited for studying equilibrium properties and stochastic processes.

Quantum Monte Carlo (QMC): QMC methods, such as diffusion Monte Carlo, are highly accurate techniques for solving the many-body Schrödinger equation. They have been used to provide benchmark calculations for the structural properties (lattice constants, bulk modulus) and cohesive energies of zirconia and hafnia polymorphs, serving as a high-accuracy reference for DFT calculations. aps.orgosti.gov

Kinetic Monte Carlo (kMC): kMC is used to simulate the time evolution of processes that occur at rates spanning many orders of magnitude, such as defect diffusion and reaction. kMC simulations have been used to investigate the accumulation of charged oxygen vacancies near electrode interfaces in HZO. researchgate.net These simulations show that defect migration can lead to the build-up of strong internal electric fields, which can favor the formation of the ferroelectric phase, especially in thin films. researchgate.net The lack of experimental data for parameterizing kMC simulations, however, can limit their predictive power for device endurance. nih.gov MC simulations have also been used to model the polarization switching dynamics in HZO films. researchgate.net

Phonon Transport and Thermal Conductivity Calculations

Computational modeling provides crucial insights into the mechanisms governing heat transfer in materials at an atomic level. For the Hafnium-Zirconium (1/1) solid solution, these approaches focus on understanding how the interplay of atomic mass, lattice structure, and interatomic forces influences phonon transport and ultimately determines the material's thermal conductivity. The primary heat carriers in the crystal lattice are phonons, which are quantized modes of vibration. The thermal conductivity is limited by processes that scatter these phonons, and in an alloy like Hf-Zr, this scattering is significantly enhanced compared to the pure constituent metals.

The theoretical foundation for the reduction in lattice thermal conductivity in Hf-Zr alloys stems from the principles of phonon scattering in solid solutions. The presence of two different atomic species (Hafnium and Zirconium) on the same crystal lattice introduces significant disorder. This disorder acts as a potent source of phonon scattering, thereby reducing the phonon mean free path and lowering thermal conductivity. The key scattering mechanisms include:

Mass Fluctuation Scattering: Arises from the large difference in atomic mass between Hafnium (178.49 u) and Zirconium (91.22 u).

Strain Field Scattering: Originates from the slight difference in atomic radii and the resulting local lattice distortions.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating these phenomena. These calculations can determine the fundamental properties of the Hf-Zr system, such as its electronic structure, crystal lattice parameters, and the interatomic force constants that govern lattice vibrations.

The lattice thermal conductivity (κL) is often computed by solving the phonon Boltzmann Transport Equation (BTE). This approach considers the contributions of individual phonon modes to heat transport and incorporates various scattering rates. For alloys, the scattering of phonons by point defects (i.e., the substitution of one atom type for another in the lattice) is a dominant factor.

Another method involves combining first-principles calculations with phenomenological models like the Debye-Callaway model. nsf.gov This model calculates lattice thermal conductivity by considering contributions from different phonon scattering processes, including Umklapp scattering (phonon-phonon interactions), point defect scattering, and grain boundary scattering. nsf.gov From DFT, crucial parameters like phonon group velocities and Grüneisen parameters (which describe the anharmonicity of the lattice vibrations) can be derived and used as inputs for these models.

Detailed Research Findings

While specific computational studies focusing exclusively on the equiatomic Hf-Zr metallic alloy are not prevalent in publicly available literature, extensive research on analogous systems, such as hafnium-doped zirconium carbide (ZrC), provides clear and scientifically-backed insights into the controlling mechanisms. These studies demonstrate how the introduction of hafnium into a zirconium-based lattice dramatically impacts phonon transport and thermal conductivity.

The effect of Hf addition on the calculated phonon group velocities in ZrC provides a concrete example of the underlying physics. Group velocity is a measure of how fast vibrational energy propagates through the lattice. The introduction of even a small amount of Hf leads to a marked decrease in these velocities.

Table 1: Calculated Acoustic Phonon Group Velocities in (Zr,Hf)C Solid Solutions. nsf.gov

This table illustrates the reduction in the velocity of transverse (TA) and longitudinal (LA) acoustic phonons upon the addition of Hafnium to Zirconium Carbide, as determined by first-principles calculations.

CompositionvTA1 (km/s)vTA2 (km/s)vLA (km/s)
ZrC4.244.247.97
Zr0.97Hf0.03C2.372.373.99
HfC3.233.236.43

This reduction in group velocity, combined with enhanced phonon scattering rates, leads to a steep decline in the calculated lattice thermal conductivity. The data below shows the theoretically calculated lattice thermal conductivity at room temperature for ZrC and for ZrC with small additions of Hf, demonstrating the potent effect of alloy scattering.

Table 2: Calculated Room Temperature Lattice Thermal Conductivity (κL) of (Zr,Hf)C. nsf.gov

This table shows the significant decrease in the calculated lattice thermal conductivity of Zirconium Carbide when a small percentage of Zirconium atoms are replaced by Hafnium, highlighting the strong effect of mass-difference phonon scattering.

CompositionCalculated κL (W·m-1·K-1)
ZrC68
Zr0.96875Hf0.03125C18
Zr0.9375Hf0.0625C15

These findings from the (Zr,Hf)C system strongly suggest that the Hafnium-Zirconium (1/1) metallic alloy would exhibit a very low lattice thermal conductivity compared to its pure constituents. The equiatomic composition would maximize the effects of mass and strain fluctuation scattering, leading to a minimum value in the thermal conductivity across the Hf-Zr binary system, a phenomenon commonly observed in solid solution alloys. nsf.gov

Microstructural Evolution and Control Strategies

Recrystallization Kinetics in Hafnium-Zirconium Alloys

Recrystallization is a critical solid-state process that involves the nucleation and growth of new, strain-free grains, replacing a deformed microstructure. The kinetics of this process significantly influences the final grain size and, consequently, the mechanical properties of the alloy. In alloys containing hafnium and zirconium, recrystallization is often deliberately controlled to maintain a fine-grained structure, which enhances strength.

The recrystallization temperature for refractory high-entropy alloys containing Hf and Zr can be quite high. For instance, in a TiNbZrTaHf alloy, the recrystallization temperature is observed to be between 850 and 900 °C. researchgate.net The kinetics are strongly dependent on the annealing temperature. In a study on a rolled Nb-rich refractory high-entropy alloy with Zr and Hf, increasing the annealing temperature from 650 °C to 800 °C for 20 minutes significantly promoted the recrystallization kinetics, increasing the recrystallized fraction from a minimal amount to nearly 50%. mdpi.com This demonstrates a strong temperature dependence, where higher temperatures provide the necessary thermal energy to overcome the activation barriers for nucleation and growth of new grains. mdpi.com

A key factor controlling recrystallization in these alloys is the solute drag effect. researchgate.net The presence of solute atoms like Hf and Zr, with their different atomic sizes compared to the matrix, can segregate to grain boundaries and impede their motion, thereby slowing down both recrystallization and subsequent grain growth. Furthermore, the formation of thermally stable secondary particles can pin grain boundaries, effectively increasing the recrystallization temperature. mdpi.com In some complex systems, a HfZr-rich phase can precipitate, which also influences the recrystallization behavior. researchgate.net

Interactive Table 1: Effect of Annealing Temperature on Recrystallization This table illustrates the progression of recrystallization in an 80% rolled Nb₃₅Zr₂₆Ti₁₉Hf₁₅Mo₅ refractory high-entropy alloy annealed for 20 minutes. Data sourced from mdpi.com.

Annealing Temperature (°C)Recrystallized Fraction (%)Predominant Microstructure
6501.8Deformed
70011.2Partially Recrystallized
75028.7Partially Recrystallized
80049.1Significantly Recrystallized

Precipitation Behavior and Phase Formation (e.g., Carbides, Nitrides, Intermetallic Phases)

Carbides and Nitrides: Hafnium and Zirconium are strong carbide and nitride formers. They react readily with carbon and nitrogen to form highly stable refractory compounds. mdpi.com These elements can form continuous solid solutions of carbides and nitrides, such as (Hf,Zr)C and (Hf,Zr)N, which possess the NaCl-type (rocksalt) crystal structure. mdpi.commdpi.com These carbonitrides are of great interest as ultra-high-temperature ceramics (UHTCs) due to their extremely high melting points, hardness, and chemical stability. mdpi.com

The synthesis of nanostructured hafnium-zirconium carbonitride, (Hf,Zr)(C,N), has been achieved through mechanochemical methods, resulting in a homogeneous powder that can be consolidated into a dense ceramic material with high hardness (17 GPa) and fracture toughness. mdpi.com The formation of these precipitates is thermodynamically favorable, as indicated by their negative enthalpies of formation. mdpi.comresearchgate.net In some alloy systems, nitride precipitates, such as ZrN, can form as laths within the matrix during cooling from high temperatures. anl.gov

Intermetallic Phases: A variety of intermetallic phases can form in alloys containing Hf and Zr, depending on the other constituent elements.

Laves Phases: In Cr-Zr-Hf systems, AB₂ Laves phases are common. bohrium.com Investigations at 1573 K have identified the C15 Laves phase along the ZrCr₂-NbCr₂ line, while both C15 and C14/C36 phases were observed along the ZrCr₂-HfCr₂ line. bohrium.com The formation and stability of these phases are influenced by the geometric and electronic factors of the constituent atoms.

Aluminides: In aluminum-containing alloys, Hf and Zr can form aluminide precipitates. For example, in a modified Al-Mn-Mg alloy, primary Al₃(Sc,Zr,Hf) particles with a cubic L1₂ structure form, which are coherent with the aluminum matrix and contribute to strengthening. kuleuven.be In TiAl-based alloys, the addition of Zr and Hf can modify the lattice parameters of the intermetallic γ(TiAl) and α₂(Ti₃Al) phases, which in turn affects creep resistance. lettersonmaterials.com

Other Intermetallics: In copper alloys, the intermetallic compound Cu₅Hf is a known precipitating phase that enhances mechanical properties. mdpi.com

The formation of intermetallic compounds can sometimes be suppressed through rapid solidification techniques, which can lead to the formation of metastable BCC/B2 phases instead.

Interactive Table 2: Common Precipitates and Phases in Hf-Zr Alloys This table summarizes various phases observed in alloys containing Hafnium and Zirconium.

Phase TypeExample FormulaCrystal StructureNotesReference(s)
Carbonitride(Hf,Zr)(C,N)Rocksalt (NaCl-type)Forms a continuous solid solution; UHTC properties. mdpi.com, mdpi.com
Laves Phase(Cr,Zr,Hf)₂C15, C14, C36Common intermetallic in Cr-containing systems. bohrium.com
AluminideAl₃(Sc,Zr,Hf)L1₂ (cubic)Coherent with Al matrix, acts as a strengthening precipitate. kuleuven.be
Copper IntermetallicCu₅Hf-Precipitates in Cu-Hf alloys to increase strength. mdpi.com
Titanium Aluminideγ(TiAl), α₂(Ti₃Al)L1₀ (γ), D0₁₉ (α₂)Hf/Zr additions modify lattice parameters and creep behavior. lettersonmaterials.com

Grain Boundary Engineering and Strengthening Mechanisms

Grain boundary engineering is a powerful strategy to enhance the mechanical properties of materials by manipulating the structure and chemistry of their grain boundaries. In Hf-Zr alloys, this often involves controlling grain size and inducing solute segregation.

The primary strengthening mechanisms in these alloys are:

Grain Boundary Strengthening (Hall-Petch Effect): Reducing the grain size increases the material's strength by creating more grain boundaries that act as barriers to dislocation motion. This is a fundamental strengthening mechanism, and its contribution (σ_GB) is inversely proportional to the square root of the average grain size (D), as described by the Hall-Petch equation: σ_GB = k_GB * D⁻¹/². mdpi.com Adding Zr to steels has been shown to refine the grain structure, significantly increasing the contribution of grain boundary strengthening. mdpi.com

Solid Solution Strengthening: The presence of solute atoms like Hf and Zr in the crystal lattice distorts it, creating stress fields that impede dislocation movement.

Precipitation/Dispersion Strengthening (Orowan Strengthening): Finely dispersed, hard precipitates, such as the carbides, nitrides, and intermetallics discussed previously, force dislocations to bow around them, requiring higher stress for deformation. The refinement of oxide particles by Zr addition in ODS steels enhances this mechanism. mdpi.com

Solute Segregation Strengthening: A particularly effective mechanism in nanostructured alloys is the segregation of solute atoms to the grain boundaries. nih.gov In a nanograined (TiZrNbHf)₉₈Ni₂ alloy, Ni atoms were found to segregate to the grain boundaries. nih.gov This segregation enhances the cohesion of the grain boundaries, suppressing grain growth and intergranular cracking during deformation. This combined effect of grain boundary segregation and nano-clustering of solutes within the grains can lead to near-theoretical strength (2.5 GPa) and remarkable deformability. nih.gov

A synergistic effect of these mechanisms often leads to superior mechanical properties. For example, a Zr/Sc/Hf-modified Al-Mn-Mg alloy achieves high strength through the combined action of grain boundary strengthening from a fine grain structure, solid solution strengthening, and Orowan strengthening from Al₃(Sc,Zr,Hf) and Al₆Mn precipitates. kuleuven.be

Texture Evolution During Thermomechanical Processing

Thermomechanical processing, such as rolling, forging, and extrusion, imparts a non-random crystallographic orientation to the grains, known as texture. This texture significantly influences the anisotropy of the material's mechanical and physical properties.

In hexagonal close-packed (HCP) metals like zirconium and hafnium, the evolution of texture is well-documented. During cold rolling of commercial-purity zirconium, the initial texture, often a basal fiber component where the (0002) basal planes are aligned with the sheet normal, evolves significantly. d-nb.info At low rolling reductions, crystallographic slip is the dominant deformation mechanism. As deformation increases, deformation twinning becomes more active, and the strength of the basal fiber texture first decreases and then increases with further reduction. d-nb.info

Upon annealing, a recrystallization texture develops. For rolled zirconium, this is typically characterized by a major basal fiber and a minor {0113}<2110> component. d-nb.info The strength of this recrystallization texture tends to increase with the amount of prior cold work. d-nb.info The processing path has a strong influence; for instance, in tube manufacturing via pilgering, the texture evolution is highly dependent on the Q-ratio (the ratio of wall thickness reduction to diameter reduction). researchgate.net

Structural Evolution of Nanocrystalline Oxides

Hafnium-zirconium oxide (HfₓZr₁₋ₓO₂), particularly in its nanocrystalline form, has garnered significant attention for its ferroelectric properties, which are crucial for next-generation memory devices. The equiatomic composition, Hf₀.₅Zr₀.₅O₂, is of particular interest.

The structural evolution of these oxides can be observed from their synthesis. Nonaqueous sol-gel synthesis of HfO₂ and ZrO₂ nanocrystals from metal chloride precursors proceeds through the formation of a gel phase. nih.govacs.org This gel consists of a network of aggregated nanoparticles, which upon further heating, crystallize into the final oxide structure, often the monoclinic phase. nih.govacs.org

The most striking structural evolution occurs under the influence of an external electric field. In-situ transmission electron microscopy studies on TiN/Hf₀.₅Zr₀.₅O₂/TiN capacitors have directly visualized the phase transformations responsible for ferroelectricity. researchgate.netarxiv.orgresearchgate.net Key findings include:

Field-Induced Phase Transformation: An applied electric field can induce a transformation from a non-ferroelectric orthorhombic phase (space group Pbca) to a polar, ferroelectric orthorhombic phase (space group Pca2₁). researchgate.netresearchgate.net

Degradation Mechanism: With repeated electrical cycling, the polar axis can collapse, leading to a degradation of the ferroelectric properties. researchgate.netresearchgate.net

Transient States: The evolution of domain structures can proceed through transient, polar-like configurations during biasing. researchgate.netarxiv.org

This detailed understanding of the structural evolution path under electrical cycling is vital for designing more robust and reliable HfO₂-based ferroelectric memory devices. researchgate.net

Interfacial Phenomena and Heterostructure Engineering

Interface Stability in Hafnium-Zirconium Oxide/Semiconductor Systems (e.g., MO2/Si)

The interface between the ferroelectric Hf(Zr)O₂ (HZO) layer and the silicon (Si) substrate is of paramount importance for the functionality of ferroelectric field-effect transistors (FeFETs). A key challenge is the inevitable formation of a low-k silicon dioxide (SiO₂) interfacial layer when HZO is grown directly on Si. sciopen.com This layer increases the gate voltage required for polarization switching, thereby increasing the power consumption of the device. ucsd.edu

Research has shown that both HfO₂/Si and ZrO₂/Si interfaces can be stable over a wide temperature range. researchgate.net However, the diffusion of zirconium atoms, which is higher than that of hafnium atoms, can lead to the formation of leakage current paths near the Si interface, potentially compromising device stability. mdpi.com To mitigate these issues, strategies such as remote oxygen scavenging have been developed. Using a Pt/Ti/thin TiN gate electrode, it has been demonstrated that oxygen can be remotely scavenged from the SiO₂ interlayer, reducing its thickness to approximately 0.5 nm. ucsd.edu This thinning of the interfacial layer leads to a significant reduction in the polarization switching voltage. ucsd.edu

Furthermore, the introduction of a high-k titanium dioxide (TiO₂) interfacial layer by depositing a Ti film before the HZO deposition has been shown to prevent the direct contact of HZO with Si. sciopen.com This approach not only reduces the SiO₂/Si interface trap density but also mitigates the depolarization field, leading to enhanced switchable polarization in ultrathin HZO films. sciopen.com

Table 1: Impact of Interfacial Layer Engineering on HZO/Si Systems

Interfacial Layer Engineering TechniqueEffect on Interfacial LayerImpact on Device PerformanceReference
Remote Oxygen Scavenging (Pt/Ti/TiN electrode)Reduced SiO₂ thickness to ~0.5 nmLowered polarization switching voltage, increased remnant polarization ucsd.edu
High-k TiO₂ InterlayerPrevention of direct HZO/Si contact, reduced SiO₂ trap densityEnhanced switchable polarization (60.2 μC/cm² for 5 nm HZO), reduced depolarization field sciopen.com
Standard HZO on SiInevitable formation of low-k SiO₂Increased gate voltage for switching, potential for leakage paths sciopen.commdpi.com

Role of Dielectric Interlayers in Ferroelectric Devices

Dielectric interlayers are frequently incorporated into HZO-based ferroelectric devices to enhance their performance and reliability. researchgate.net These interlayers, often made of materials like aluminum oxide (Al₂O₃) or silicon dioxide (SiO₂), can serve multiple purposes. researchgate.netresearching.cn

A significant role of the dielectric layer is to improve the leakage and endurance properties of memory devices. researchgate.net The insertion of a dielectric layer can lead to a significant voltage drop across it, allowing the underlying ferroelectric film to sustain a higher electric field. researchgate.net For instance, an Au/Al₂O₃(2 nm)/HZO(20 nm)/TiN capacitor demonstrated a very low leakage current and excellent endurance up to 10⁸ cycles. researchgate.net

However, the presence of a dielectric interlayer also introduces a depolarization field, which can suppress ferroelectricity, particularly with thicker dielectric layers. acs.orgfrontiersin.org The polarization switching in a ferroelectric/dielectric stack is a complex process influenced by the thickness of the dielectric layer. acs.org For thin dielectric layers, a leakage-current-assisted mechanism can enable full polarization switching of the ferroelectric layer. acs.org The charge required to balance the ferroelectric polarization is supplied by leakage current through the ultrathin dielectric. acs.org

The formation of unintentional dielectric layers, such as TiOₓ and TiON at TiN electrode interfaces, can also impact the depolarization field and interface trap states. frontiersin.org Therefore, careful control and engineering of these interlayers are crucial for optimizing device performance.

Control of Interface Chemistry and Atomic Structure

Precise control over the interface chemistry and atomic structure is fundamental to stabilizing the desired ferroelectric phase and enhancing the performance of HZO-based devices. The atomic arrangement at the interface can significantly influence phase stability, domain switching, and phase transformations. oaepublish.com

One effective method for controlling the film's stoichiometry at an atomic level is through atomic layer modulation (ALM) during the atomic layer deposition (ALD) process. nih.gov By understanding the molecular-level interactions of precursor molecules, ALM allows for the fabrication of HfxZryOz films with superior crystallinity and ferroelectricity compared to conventional ALD films. nih.gov This technique has produced films with a large remnant polarization (2Pr) of 48.8 μC/cm² at a thickness of just 4.5 nm. nih.gov

Interface engineering can also be used to stabilize the ferroelectric orthorhombic phase. For example, by controlling the termination of a La₀.₆₇Sr₀.₃₃MnO₃ (LSMO) bottom electrode, the formation of the ferroelectric phase in HZO can be enhanced. nih.gov HZO films grown on MnO₂-terminated LSMO exhibit a greater amount of the ferroelectric orthorhombic phase compared to those on LaSrO-terminated LSMO. nih.gov This is attributed to hole doping from the MnO₂-terminated LSMO into the HZO layer, which stabilizes the metastable ferroelectric phase. nih.gov

Furthermore, the use of different capping layers can influence the ferroelectric properties. SiO₂ capping layers have been shown to improve the ferroelectric characteristics of HZO thin films, leading to a large remnant polarization. researchgate.net

Band Alignment Engineering at Metal/Insulator Interfaces

The band alignment at the interface between the metal electrode and the HZO insulator is a critical factor that governs the electronic properties and reliability of ferroelectric devices. researchgate.net The choice of electrode material significantly influences the band alignment, defect formation, and doping at the interface. researchgate.netresearchgate.net

The work function of the metal electrode and the band gap of the HZO film are key parameters that determine the valence band offset (VBO) and conduction band offset (CBO). researchgate.net For instance, the band alignment of TiN with HfO₂ and HZO shows the same VBO, but the effective work function differs due to the different band gaps of the insulators. researchgate.net

First-principles calculations are often employed to model the band alignment at metal/ferroelectric interfaces. aps.orgarxiv.org These models reveal that depending on the polarization state of the ferroelectric film, a situation can arise where metallic carriers populate the energy bands of the insulator, effectively making it metallic. aps.orgarxiv.org This is often an artifact of the calculations due to the underestimation of the insulator's band gap. aps.orgarxiv.org

The presence of defects, such as oxygen vacancies, can also significantly impact the band structure. researchgate.net Defect bands can overlap with the conduction band at the interface, leading to phenomena like the formation of a two-dimensional electron gas (2DEG). researchgate.net Therefore, engineering the band alignment through the careful selection of electrode materials and control of interfacial defects is crucial for optimizing device performance. researchgate.net

Table 2: Calculated Band Gap Values for HfO₂ and HZO Polymorphs

MaterialPolymorphCalculation MethodBand Gap (eV)Reference
HfO₂Monoclinic-5.6 researchgate.net
m-HfZrO₂-GGA~4.0 researchgate.net
m-HfZrO₂-GGA + U~4.5 researchgate.net
o-HfZrO₂-GGA~4.2 researchgate.net
o-HfZrO₂-GGA + U~4.8 researchgate.net

Superlattice Structures and Interfacial Stress Engineering

The fabrication of HfO₂/ZrO₂ superlattices, which consist of periodic stacks of the two materials, offers a promising avenue for enhancing ferroelectric properties and device reliability. wiley.comacs.org These structures allow for the precise engineering of interfacial stress and the stabilization of the metastable polar orthorhombic phase. arxiv.orgaip.org

By tuning the periodicity and sublayer thickness of the superlattice, the ferroelectric properties can be tailored. arxiv.orgaip.org Studies have shown that reducing the superlattice periodicity promotes the formation of the polar phase in both HfO₂ and ZrO₂ layers, with an optimal periodicity identified in some cases. arxiv.org This results in robust ferroelectricity over a wide range of thicknesses, significantly expanding the ferroelectric thickness window compared to conventional solid-solution HZO films. arxiv.org

Superlattice structures have demonstrated improved endurance, fatigue stability, and switching speed compared to HZO alloy films. acs.orgacs.org The interfaces in the superlattice can effectively suppress the diffusion of defects during electrical cycling. acs.org First-principles calculations suggest that the kinetic energy barrier of the phase transition and the interfacial formation energy are crucial factors in suppressing the formation of non-polar phases in these superlattices. arxiv.org

Interfacial stress within the superlattice plays a key role in stabilizing the ferroelectric phase. The lattice mismatch between the HfO₂ and ZrO₂ layers can induce strain, which influences the phase composition of the entire device. aip.org The optimization of sublayer thickness is therefore critical for maximizing the ferroelectric performance of HfO₂/ZrO₂ superlattices. aip.org

Table 3: Comparison of HZO Solid Solution and Superlattice (SL) Films

PropertyHZO Solid SolutionHfO₂/ZrO₂ SuperlatticeReference
Ferroelectric Thickness WindowTypically < 10 nm4 - 100 nm arxiv.org
Remnant Polarization (2Pr) at 3V41.4 µC/cm²48.6 µC/cm² (for SL₅) nih.gov
Fatigue EnduranceProne to degradationExceeding 10⁹ cycles arxiv.org
Defect DiffusionHigherSuppressed by interfaces acs.org

Advanced Spectroscopic Techniques for Material Elucidation

Spectroscopic Ellipsometry for Optical Property Characterization

Spectroscopic ellipsometry (SE) is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a sample to determine thin film thickness and optical constants, such as the refractive index (n) and extinction coefficient (k). mdpi.comucf.edu This method is highly sensitive, capable of detecting film thicknesses down to the sub-nanometer level. ucf.edu

In the context of hafnium-zirconium oxide (HfZrO) thin films, SE is instrumental in characterizing their optical properties. For instance, studies on 20 nm thick crystalline hafnium zirconium oxide films have utilized SE to calculate the complex refractive index. virginia.edu The data from SE can be analyzed using models like the Cauchy or Lorentz oscillator models to accurately fit the experimental results. mdpi.com Researchers have successfully used a combination of Drude and Tauc-Lorentz oscillator models to determine the optical constants of zirconium-doped zinc oxide thin films. acs.org This approach allows for the inclusion of a roughness layer in the optical model, leading to more accurate characterization. acs.org

The analysis of SE data can also provide information about the material's bandgap and electrical properties. mdpi.com For example, the optical bandgap of hafnium oxide films has been determined from SE data. mdpi.com The technique's ability to provide real-time, in-situ monitoring of film growth makes it a valuable tool for optimizing deposition processes in applications like semiconductor manufacturing and optical coatings. p2infohouse.orgspectroscopyonline.com

Table 1: Optical Properties of Hafnium-Zirconium Oxide Films Determined by Spectroscopic Ellipsometry

Film Composition Film Thickness (nm) Annealing Temperature (°C) Key Findings from SE Reference
Hf1-xZrxO2 (0≤x≤1)20600Calculation of complex refractive index. virginia.edu
HfxZryO2Not SpecifiedNot SpecifiedContained 46% HfO2 and 54% ZrO2 based on effective-medium theory. researchgate.net
La:HfxZryO2Not SpecifiedNot SpecifiedContained 47.5% HfO2, 52.4% ZrO2, and 2.5% La2O3. researchgate.net
Zr-doped ZnONot Specified100-300Good optical transparency (ca. 70-90% in the visible region). acs.org

Nano-Fourier Transform Infrared Spectroscopy

Nano-Fourier Transform Infrared (nano-FTIR) spectroscopy is a technique that combines the chemical sensitivity of FTIR with the high spatial resolution of atomic force microscopy (AFM), enabling chemical analysis at the 10-20 nm scale. photonics.comazonano.com This is achieved by illuminating a metal-coated AFM tip with a broadband infrared light source and analyzing the scattered light. azonano.com The resulting spectra are comparable to conventional FTIR databases, facilitating rapid material identification. azonano.comattocube.com

Nano-FTIR has been effectively used to study phase transformations in hafnium-zirconium oxide (HZO) thin films. researchgate.net For example, it has provided evidence for an increase in the ferroelectric phase content in HZO capacitors after field cycling, which is accompanied by an increase in remanent polarization. researchgate.net The technique's ability to differentiate between various crystalline phases, such as the ferroelectric orthorhombic, antipolar orthorhombic, and monoclinic phases of hafnium oxide, has been demonstrated. nih.govacs.org This is a significant advantage over techniques like grazing-incidence X-ray diffraction, which can struggle to distinguish between these phases due to similarities in their diffraction patterns. nih.govacs.org

Furthermore, nano-FTIR can perform subsurface analysis, although the spectra from subsurface layers may differ from those of surface layers of the same material. nih.gov This capability is crucial for understanding the properties of layered materials and buried interfaces. nih.gov

Table 2: Applications of Nano-FTIR in Hafnium-Based Materials

Material Analysis Performed Key Findings Reference
Hafnium Zirconium Oxide (HZO)Phase transformation with field cyclingIncreased ferroelectric phase content after 10⁶ field cycles. researchgate.net
Undoped Hafnium OxidePhase identificationDifferentiation between ferroelectric, antipolar, and monoclinic phases. nih.govacs.org
Organic Multilayer SamplesSubsurface chemical nanoidentificationDemonstrated ability to distinguish between surface and subsurface layers. nih.gov

Hard X-ray Photoelectron Spectroscopy (HAXPES) for Buried Interfaces

Hard X-ray Photoelectron Spectroscopy (HAXPES) is a powerful technique for probing the chemical and electronic structure of bulk materials and buried interfaces. rsc.orgresearchgate.net By using higher energy X-rays (typically 5-10 keV) compared to conventional X-ray Photoelectron Spectroscopy (XPS), HAXPES can detect photoelectrons from much deeper within a sample, with a probing depth that can be three times greater. empa.chutwente.nl This allows for the non-destructive analysis of layers buried up to 20 nm or more beneath the surface. empa.chscientaomicron.com

HAXPES is particularly valuable for characterizing the interfaces within electronic devices. For example, it has been used to quantify valence band offsets at metal/(HfZr)O₂ interfaces, which is critical for understanding the performance of ferroelectric devices. sandia.govsandia.gov The technique can provide elemental and chemical state information from these buried interfaces, minimizing interference from surface contamination. empa.ch

Recent advancements have led to the development of laboratory-based HAXPES systems, making this powerful technique more accessible for routine analysis in materials science and device technology. rsc.orgucl.ac.uk These systems can be used to study a wide range of materials, including semiconductors, coatings, and energy materials, providing insights into degradation processes and interface chemistry. scientaomicron.com

Table 3: HAXPES Analysis of Hafnium-Zirconium and Related Materials

Sample Type Analysis Key Application Reference
Metal/(HfZr)O₂ InterfacesQuantifying Valence Band OffsetsFerroelectric Devices sandia.govsandia.gov
Oxide Thin Films & HeterostructuresRedox-driven chemical states, electronic and electrostatic propertiesDesigning new functional properties aip.org
InxGa1-xN/GaN HeterostructuresMeasurement of buried interfacesSemiconductor device characterization
ZirconiumAnalysis below surface oxide passivation layerCorrosion studies

In-Situ X-ray Pair Distribution Function (PDF) Analysis for Nanocrystal Synthesis

In-situ X-ray Pair Distribution Function (PDF) analysis is a powerful technique for studying the local atomic structure of materials, particularly during their formation. researchgate.net By analyzing the total X-ray scattering from a sample, the PDF provides a real-space map of interatomic distances. This technique is especially useful for characterizing amorphous materials and nanocrystals, where traditional diffraction methods that rely on long-range order are less effective.

The synthesis of hafnium oxide (HfO₂) and zirconium oxide (ZrO₂) nanocrystals has been investigated using in-situ PDF analysis. nih.govacs.org These studies have revealed that the synthesis from metal chloride precursors in benzyl (B1604629) alcohol proceeds through a surprising gel intermediate phase before the formation of crystalline nanoparticles. nih.govacs.org The PDF analysis, combined with other techniques, has allowed researchers to follow the transition from the precursor to the final nanocrystal, observing changes in the local coordination environment of the metal atoms. nih.gov

For instance, in the synthesis of HfO₂ nanocrystals, in-situ PDF analysis has shown a gradual transition in the first coordination shell of hafnium from chloride to oxygen. acs.org It also revealed the contraction of the nearest neighbor Hf-Hf distance and an increase in the Hf-O coordination number as the disordered structure rearranges and nucleates into monoclinic HfO₂ nanocrystals. rsc.org These mechanistic insights are crucial for optimizing synthesis conditions to control the size, shape, and crystal phase of the resulting nanocrystals. nih.govunt.eduuu.nl

Table 4: In-Situ PDF Analysis of Hafnium and Zirconium Oxide Nanocrystal Synthesis

Precursor Solvent Key Mechanistic Insight Reference
HfCl₄·2THFBenzyl AlcoholFormation of a gel intermediate before recrystallization into HfO₂ nanocrystals. nih.govacs.org
ZrCl₄Benzyl AlcoholSimilar gel intermediate formation as in HfO₂ synthesis. acs.org
HfCl₄MethanolObservation of a Hf oxide trimer as the main structural motif in the precursor solution. rsc.org
Zirconium IsopropoxideBenzyl AlcoholFormation of cubic/tetragonal ZrO₂. nih.gov

Quartz Crystal Microbalance Studies for Film Growth Monitoring

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique used for real-time monitoring of thin film deposition. biolinscientific.com It operates on the principle of the piezoelectric effect, where the resonant frequency of a quartz crystal changes linearly with the mass deposited on its surface. biolinscientific.comphotonexport.com This allows for precise, in-situ measurement of film thickness and deposition rate with Angstrom-level resolution. photonexport.com

QCM has been widely used to monitor the growth of thin films of various materials, including hafnium and zirconium oxides, in atomic layer deposition (ALD) processes. atomiclayerdeposition.comresearchgate.net In these studies, the QCM sensor is placed inside the deposition chamber, and changes in its oscillation frequency are recorded as the film grows layer by layer. atomiclayerdeposition.com This real-time data provides valuable information about the deposition kinetics and helps to ensure self-limited growth, a hallmark of the ALD process. researchgate.net

The information obtained from QCM measurements can be correlated with ex-situ characterization of the film's properties, such as its structure, density, and optical constants. researchgate.net For example, it has been shown that the growth temperature affects the crystallinity and surface morphology of ALD-grown hafnium and zirconium oxide films. researchgate.net QCM is not only used for monitoring film growth but can also be employed to study film degradation processes, such as etching or corrosion, by measuring mass loss from the surface. biolinscientific.com

Table 5: QCM Monitoring of Thin Film Deposition

Material System Deposition Technique Information Obtained from QCM Reference
Titanium, Zirconium, and Hafnium DioxidesALDReal-time characterization of film growth. atomiclayerdeposition.com
Hafnium and Zirconium OxidesALDReal-time investigation of deposition kinetics and self-limited growth. researchgate.net
General Thin FilmsVariousPrecise monitoring of thin films and surface interactions. biolinscientific.commicrophotonics.com
TMA and WaterALDMonitoring of precursor pulsing and purging steps. ut.ee

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